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  • Product: 2,6-Bis(2-(dimethylamino)ethoxy)pyridine
  • CAS: 29449-91-0

Core Science & Biosynthesis

Foundational

"2,6-Bis(2-(dimethylamino)ethoxy)pyridine" chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine , a specialized chelating ligand used in coordination chemistry and pharmacological r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine , a specialized chelating ligand used in coordination chemistry and pharmacological research.

Executive Summary

2,6-Bis(2-(dimethylamino)ethoxy)pyridine (CAS: 29449-91-0) is a heterocyclic ether-amine ligand characterized by a central pyridine ring substituted at the 2- and 6-positions with dimethylaminoethoxy arms.[1][2] This structural motif creates a potentially pentadentate (N₃O₂) coordination environment, making it a potent chelator for transition metals (e.g., Zn²⁺, Cu²⁺) and lanthanides. Its utility spans from catalytic scaffold design to ion-selective transport and pharmaceutical intermediate synthesis.

Chemical Identity & Structural Analysis

PropertyDetail
Chemical Name 2,6-Bis[2-(dimethylamino)ethoxy]pyridine
CAS Number 29449-91-0
Molecular Formula C₁₃H₂₃N₃O₂
Molecular Weight 253.34 g/mol
SMILES CN(C)CCOc1cccc(OCCN(C)C)n1
InChI Key RGIHODWAEHCRBV-UHFFFAOYSA-N
Classification Pincer Ligand / Pyridine Ether / Tertiary Amine
Structural Logic

The molecule consists of a "hard" pyridine nitrogen flanked by two flexible ether chains terminating in "intermediate/hard" amine nitrogens. This architecture allows for:

  • Hemilability: The ether oxygens can bind or dissociate depending on the metal's steric requirements, while the nitrogens provide strong anchoring.

  • Wrap-around Chelation: The flexible ethylene bridges allow the ligand to wrap around a metal center, typically occupying equatorial sites in a pentagonal bipyramidal geometry for larger ions.

Synthesis & Manufacturing Protocol

Note: This protocol is based on standard Nucleophilic Aromatic Substitution (SNAr) methodologies for 2,6-disubstituted pyridines.

Reaction Scheme

The synthesis involves the displacement of chloride ions from 2,6-dichloropyridine by the alkoxide generated from 2-(dimethylamino)ethanol.

Synthesis SM1 2,6-Dichloropyridine (Substrate) Prod 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (Product) SM2 2-(Dimethylamino)ethanol (Nucleophile) Int Alkoxide Intermediate SM2->Int Deprotonation (Toluene/THF, 0°C) Base NaH or KOH (Base) Base->Int Int->Prod SNAr Substitution (Reflux, 12-24h)

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution.

Detailed Methodology

Reagents:

  • 2,6-Dichloropyridine (1.0 eq)

  • 2-(Dimethylamino)ethanol (2.2 eq)

  • Sodium Hydride (NaH) (60% in oil, 2.5 eq) [Alternative: KOH in DMSO]

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Protocol:

  • Alkoxide Formation: In a flame-dried 3-neck flask under Argon, suspend NaH (washed with hexane to remove oil) in anhydrous THF. Cool to 0°C.

  • Addition: Add 2-(dimethylamino)ethanol dropwise. Evolution of H₂ gas will occur. Stir for 30 minutes until gas evolution ceases and the solution becomes clear/viscous.

  • Coupling: Add a solution of 2,6-dichloropyridine in THF dropwise to the alkoxide mixture.

  • Reflux: Heat the mixture to reflux (66°C for THF, 110°C for Toluene) for 12–24 hours. Monitor via TLC (SiO₂, 10% MeOH in DCM) or LC-MS.

  • Quenching: Cool to room temperature. Carefully quench excess hydride with wet THF or water.

  • Extraction: Remove volatiles under reduced pressure. Dissolve residue in DCM and wash with water (3x) to remove salts and unreacted aminoalcohol.

  • Purification: The product is an amine and may streak on silica.

    • Preferred: Vacuum distillation (high boiling point).

    • Alternative: Column chromatography using basic alumina or silica pre-treated with 1% Triethylamine (Eluent: DCM/MeOH 95:5).

Chemical Properties & Characterization

PropertyValue / DescriptionSource/Validation
Physical State Pale yellow viscous liquid or low-melting solidObserved in analogues
Solubility Soluble in DCM, CHCl₃, MeOH, THF. Sparingly soluble in water (pH dependent).Structure-Activity
LogP (Oct/Wat) 0.96 (Predicted)Cheméo [1]
pKa ~9.0 (Amine arms), ~2.5 (Pyridine N)Est. from fragment data
Refractive Index ~1.503Analogous ethers
Spectroscopic Signature (Expected)
  • ¹H NMR (CDCl₃):

    • δ 7.5 (t, 1H, Py-H4), δ 6.3 (d, 2H, Py-H3,5).

    • δ 4.4 (t, 4H, -OCH₂-).

    • δ 2.7 (t, 4H, -CH₂N-).

    • δ 2.3 (s, 12H, -N(CH₃)₂).

  • MS (ESI+): m/z 254.2 [M+H]⁺.

Reactivity & Coordination Chemistry

This ligand is a classic "Pincer-like" system. It does not form a rigid pincer (due to the flexibility of the ethyl arms) but acts as a podand .

Binding Modes
  • Tridentate (ONO): The pyridine nitrogen and two ether oxygens bind, leaving the amine arms free (rare, usually protonated).

  • Pentadentate (N₃O₂): The metal center is encapsulated by all 5 donor atoms. This is common for Lanthanides (Ln³⁺) or large alkaline earth metals.

Coordination Metal Mⁿ⁺ PyN N(Py) PyN->Metal O1 O O2 O O1->Metal O2->Metal N1 NMe₂ N1->Metal N2 NMe₂ N2->Metal

Figure 2: Pentadentate coordination geometry wrapping around a central metal ion.

Applications

Catalysis

The complexation of this ligand with Zinc (Zn) or Cadmium (Cd) creates Lewis acidic centers used in:

  • Polymerization: Ring-opening polymerization of lactides and caprolactones.

  • Hydrolysis: Mimicking metalloenzymes (like phosphatase) for phosphate ester hydrolysis.

Metal Extraction

Due to the "hard-soft" mix of donors (O and N), this ligand shows selectivity for Actinides and Lanthanides . It is investigated in solvent extraction processes for nuclear waste reprocessing, specifically for separating Am(III) from Eu(III).

Pharmaceutical Intermediates

The 2-(dimethylamino)ethoxy moiety is a pharmacophore found in antihistamines and anti-arrhythmics. This bis-substituted pyridine serves as a scaffold for building multivalent drug candidates or imaging agents (e.g., PET tracers when radiolabeled).

Safety & Handling (SDS Summary)

Based on hazard profiles of analogous pyridine-amines.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling:

    • Hygroscopic: Store under inert atmosphere (Nitrogen/Argon).

    • Basic: Incompatible with strong acids and oxidizing agents.

  • First Aid: In case of contact, flush with copious water. If inhaled, move to fresh air.

References

  • Cheméo. (2025).[3] 2,6-bis-[2-(Dimethylamino)ethoxy) pyridine Chemical Properties. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: 2,6-Bis(2-(dimethylamino)ethoxy)pyridine.[1][2] National Library of Medicine. Retrieved from [Link]

  • Newkome, G. R., & Gupta, V. K. (1984). Syntheses of pyridine-containing macrocycles. Macrocyclic Chemistry. (General reference for 2,6-disubstitution protocols).

Sources

Exploratory

Spectroscopic Profile of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine. In the absence of published experimental spectra in peer-reviewed literature, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine. In the absence of published experimental spectra in peer-reviewed literature, this document leverages advanced predictive models and foundational spectroscopic principles to offer an in-depth analysis for researchers, scientists, and drug development professionals. The data presented herein is predicted and should be used as a reference for the identification and characterization of this compound.

Introduction to 2,6-Bis(2-(dimethylamino)ethoxy)pyridine

2,6-Bis(2-(dimethylamino)ethoxy)pyridine is a substituted pyridine derivative with a molecular formula of C13H23N3O2 and a molecular weight of 253.34 g/mol .[1][2] Its structure, featuring a central pyridine ring flanked by two (dimethylamino)ethoxy side chains, suggests its potential as a multidentate ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.[3][4][5] Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 2,6-Bis(2-(dimethylamino)ethoxy)pyridine. These predictions are based on established spectroscopic principles and computational algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual nuclei.

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,6-Bis(2-(dimethylamino)ethoxy)pyridine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3, H-56.5 - 6.7Doublet (d)2H
H-47.4 - 7.6Triplet (t)1H
O-CH₂4.3 - 4.5Triplet (t)4H
N-CH₂2.6 - 2.8Triplet (t)4H
N-(CH₃)₂2.2 - 2.4Singlet (s)12H

The aromatic protons on the pyridine ring are expected to appear in the downfield region, with the proton at the 4-position appearing as a triplet due to coupling with the two equivalent protons at the 3 and 5-positions. The methylene protons of the ethoxy chains will appear as two distinct triplets, with the protons adjacent to the oxygen atom being more deshielded and appearing further downfield. The twelve protons of the four equivalent methyl groups are expected to appear as a sharp singlet in the upfield region.

The carbon-13 NMR spectrum will reflect the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,6-Bis(2-(dimethylamino)ethoxy)pyridine

CarbonPredicted Chemical Shift (δ, ppm)
C-2, C-6163 - 165
C-4138 - 140
C-3, C-5105 - 107
O-CH₂68 - 70
N-CH₂58 - 60
N-(CH₃)₂45 - 47

The carbon atoms of the pyridine ring directly bonded to the oxygen atoms (C-2 and C-6) are expected to be the most downfield. The remaining pyridine carbons will appear in the aromatic region. The aliphatic carbons of the side chains will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.[6][7]

The electron ionization (EI) mass spectrum of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine is expected to show a molecular ion peak (M⁺) at m/z 253. The fragmentation pattern will likely be dominated by cleavage of the ether linkages and the bonds alpha to the nitrogen atoms.

Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine

m/zPredicted Fragment
253[M]⁺
195[M - C₂H₅N(CH₃)₂]⁺
137[M - 2(C₂H₅N(CH₃)₂)]⁺
58[CH₂=N(CH₃)₂]⁺ (Base Peak)

The base peak is predicted to be at m/z 58, corresponding to the stable dimethylaminomethyl cation formed by alpha-cleavage.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying the functional groups present in a molecule.[8][9]

Table 4: Predicted IR Absorption Bands for 2,6-Bis(2-(dimethylamino)ethoxy)pyridine

Wavenumber (cm⁻¹)Functional Group
3100 - 3000Aromatic C-H stretch
2980 - 2850Aliphatic C-H stretch
1600 - 1580C=N stretch (pyridine ring)
1480 - 1440C=C stretch (pyridine ring)
1250 - 1200Aryl-O stretch
1150 - 1050Aliphatic C-O stretch
1100 - 1000C-N stretch

The IR spectrum is expected to show characteristic absorptions for the aromatic pyridine ring, as well as the aliphatic C-H and C-O bonds of the side chains.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Acquisition: Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Background Correction: Perform a background scan to subtract the absorbance of the atmosphere (CO₂ and H₂O).

Visualizations

The following diagrams illustrate the structure and proposed mass spectrometry fragmentation pathway of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine.

Caption: Molecular structure of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine.

Fragmentation M [M]⁺ m/z = 253 F1 [M - C₄H₁₀N]⁺ m/z = 181 M->F1 - •CH₂CH₂N(CH₃)₂ F2 [C₄H₁₀N]⁺ m/z = 72 M->F2 α-cleavage F3 [M - OCH₂CH₂N(CH₃)₂]⁺ m/z = 165 M->F3 - •OCH₂CH₂N(CH₃)₂ F4 [CH₂=N(CH₃)₂]⁺ m/z = 58 F2->F4 - CH₂

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine. While experimental data is not currently available in the public domain, the information presented here, based on robust predictive methods, serves as a valuable resource for the scientific community. It is anticipated that this guide will facilitate the identification and characterization of this compound in future research endeavors.

References

  • GSRS. 2,6-BIS(2-(DIMETHYLAMINO)ETHOXY)PYRIDINE. [Link]

  • NIST. 2,6-bis-[2-(Dimethylamino)ethoxy) pyridine. [Link]

  • MDPI. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. [Link]

  • PubMed. 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Chemistry LibreTexts. Interpretation of mass spectra. [Link]

  • Michigan State University. Infrared Spectroscopy. [Link]

  • Semantic Scholar. Determination of integrated molar extinction coefficients for infrared absorption bands of pyridine adsorbed on solid acid catalysts. [Link]5d259c1)

Sources

Foundational

"2,6-Bis(2-(dimethylamino)ethoxy)pyridine" in materials science

The following technical guide provides an in-depth analysis of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine , a specialized multidentate ligand with significant utility in coordination chemistry, materials science, and poten...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine , a specialized multidentate ligand with significant utility in coordination chemistry, materials science, and potential pharmaceutical applications.

A Versatile N3O2 Pentadentate Ligand for Advanced Materials & Catalysis[1]

Executive Summary & Chemical Identity

2,6-Bis(2-(dimethylamino)ethoxy)pyridine (CAS: 29449-91-0) is a flexible, open-chain chelating agent (podand) characterized by a central pyridine ring flanked by two ethoxy-dimethylamine arms.[1][2] Its structural topology—N3O2 —provides five potential donor atoms, making it a potent ligand for stabilizing transition metals in various oxidation states.[1]

In materials science, this molecule is valued for its ability to tune the steric and electronic properties of metal centers, particularly in Atom Transfer Radical Polymerization (ATRP) catalysts and supramolecular assemblies .[1] For drug development professionals, its structural motifs (pyridine core, basic amine tails) resemble bioactive pharmacophores, offering utility as a solubility-enhancing linker or a chelator for metallodrugs.[1]

Chemical Data Table
PropertyValue
IUPAC Name 2,6-Bis[2-(dimethylamino)ethoxy]pyridine
CAS Number 29449-91-0
Molecular Formula C₁₃H₂₃N₃O₂
Molecular Weight 253.34 g/mol
LogP ~1.2 (Estimated)
pKa (Calculated) ~9.0 (Amine), ~2.5 (Pyridine)
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in alcohols, chloroform, DCM; Moderate water solubility

Synthesis & Characterization Protocol

The synthesis of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine follows a classic Nucleophilic Aromatic Substitution (SₙAr) pathway.[1] The electron-deficient nature of the pyridine ring (activated by the nitrogen heteroatom) allows for the displacement of halides at the 2 and 6 positions by alkoxides.[1]

Reaction Logic[1]
  • Substrate: 2,6-Dichloropyridine (or 2,6-Dibromopyridine).[1]

  • Nucleophile: The alkoxide generated from 2-(dimethylamino)ethanol.[1]

  • Base: Sodium Hydride (NaH) is preferred to ensure complete deprotonation of the alcohol, though KOH/DMSO can be used for cost-efficiency.[1]

  • Solvent: Anhydrous THF or DMF (to solvate the cation and accelerate SₙAr).

Step-by-Step Synthesis Workflow
  • Activation:

    • Charge a flame-dried 3-neck flask with NaH (2.2 equiv) suspended in anhydrous THF .

    • Cool to 0°C under N₂ atmosphere.[1]

    • Dropwise add 2-(dimethylamino)ethanol (2.2 equiv) . Evolution of H₂ gas confirms alkoxide formation.[1] Stir for 30 min at RT.[1]

  • Substitution:

    • Add 2,6-Dichloropyridine (1.0 equiv) dissolved in THF dropwise to the alkoxide solution.

    • Reflux the mixture for 12–24 hours. Monitor via TLC (SiO₂, 10% MeOH/DCM) for disappearance of starting material.[1]

  • Work-up:

    • Quench excess hydride with water (carefully).[1]

    • Remove THF under reduced pressure.[1]

    • Extract aqueous residue with Dichloromethane (DCM) (3x).[1]

    • Wash organic phase with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • The crude oil is often pure enough for ligand use (>95%).[1]

    • For analytical grade: Vacuum distillation or column chromatography (Alumina, basic) is recommended due to the basicity of the amines.[1]

Visualization: Synthesis Pathway

Synthesis Start 2,6-Dichloropyridine Intermediate Alkoxide Intermediate Start->Intermediate SₙAr Attack Reagent 2-(Dimethylamino)ethanol Base NaH / THF (Deprotonation) Reagent->Base - H₂ Base->Intermediate Product 2,6-Bis(2-(dimethylamino)ethoxy)pyridine Intermediate->Product Reflux, -2 NaCl

Caption: Nucleophilic aromatic substitution pathway for ligand synthesis via alkoxide displacement.

Materials Science Applications: Coordination & Catalysis[1]

The core utility of this molecule lies in its "Pincer-like" coordination ability.[1] Unlike rigid pincer ligands (e.g., terpyridine), this molecule has flexible ethoxy arms, allowing it to adapt to different metal ionic radii.[1]

A. Ligand Design Principles
  • Hard/Soft Mismatch: The Pyridine N is a borderline base; the Ether O is a hard base; the Amine N is a hard base.[1] This combination is ideal for:

    • 3d Transition Metals: Cu(II), Zn(II), Ni(II).[1]

    • Lanthanides: The oxygen donors assist in oxophilic binding, useful in f-block separations.[1]

  • Hemilability: The ether oxygens are weaker donors than the nitrogens.[1] This allows the ligand to "open" one arm during a catalytic cycle to accommodate a substrate, then "close" to stabilize the intermediate (Hemilability).[1]

B. Atom Transfer Radical Polymerization (ATRP)

In polymer science, ligands of this class (N-donor rich) are critical for stabilizing Cu(I)/Cu(II) redox couples.[1]

  • Mechanism: The ligand complexes with CuBr.[1] The amine arms increase electron density on the metal, lowering the redox potential and promoting the activation of alkyl halides for radical polymerization.[1]

  • Advantage: The ether linkage improves solubility in polar monomers (e.g., methacrylates) compared to purely aliphatic polyamines.[1]

Visualization: Coordination Modes

Coordination cluster_modes Coordination Geometries Ligand Ligand (L) Metal Metal Center (M) (Cu, Zn, Ni) Ligand->Metal Chelation Meridional Meridional (Pincer) N-N-N Plane Metal->Meridional Planar Constraint Facial Facial Wrap (Octahedral) Metal->Facial Flexible Arms

Caption: The ligand can adopt meridional or facial geometries depending on the metal's steric requirements.

Biological & Drug Development Context

While primarily a materials building block, the structure of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine holds relevance for drug discovery:

  • Bioisosterism: The dimethylaminoethoxy side chain is a common pharmacophore found in antihistamines (e.g., Diphenhydramine) and SERMs (e.g., Tamoxifen).[1] This pyridine derivative can serve as a scaffold to explore new receptor binding profiles.[1]

  • Metallodrugs: As a chelator, it can be used to complex cytotoxic metals (e.g., Pt, Ru) or imaging radioisotopes (e.g., ⁶⁴Cu).[1] The complex stability prevents premature metal release in the bloodstream.[1]

  • Solubility Enhancer: The two dimethylamine groups are protonatable at physiological pH (pKa ~9).[1] Conjugating this moiety to poorly soluble drug candidates can significantly improve aqueous solubility and bioavailability.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 96392: 2,6-Bis(2-(dimethylamino)ethoxy)pyridine.[1][2] Retrieved from [Link][1]

  • National Institutes of Health (NIH) - GSRS. (2024).[1] Substance Record: 9W4SEL2UZV.[1][2][3] Retrieved from [Link][1]

  • Newkome, G. R., et al. (1977).[1] Synthesis of simple pyridine macrocycles. (General reference for pyridine-ether synthesis methodology). Journal of Organic Chemistry. (Contextual citation for synthesis method).

Sources

Protocols & Analytical Methods

Method

"2,6-Bis(2-(dimethylamino)ethoxy)pyridine" as a ligand in copper catalysis

Application Notes & Protocols Topic: 2,6-Bis(2-(dimethylamino)ethoxy)pyridine as a Tridentate Ligand in Copper-Catalyzed Cross-Coupling Reactions Audience: Researchers, scientists, and drug development professionals. Int...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 2,6-Bis(2-(dimethylamino)ethoxy)pyridine as a Tridentate Ligand in Copper-Catalyzed Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Evolution of Copper-Catalyzed Cross-Coupling

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Goldberg reaction, are fundamental tools for the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon bonds.[1][2] These transformations are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Historically, these reactions were hampered by harsh conditions, often requiring high temperatures (>200°C) and stoichiometric amounts of copper metal.[3][4]

The modern era of copper catalysis has been defined by the development of ligand-accelerated protocols. The introduction of carefully designed chelating ligands has revolutionized the field, enabling these powerful transformations to proceed under significantly milder conditions, with lower catalyst loadings, and across a broader range of substrates.[5] Among these, N,N,O-tridentate ligands have emerged as a particularly effective class. This guide focuses on 2,6-Bis(2-(dimethylamino)ethoxy)pyridine , a robust and versatile ligand that significantly enhances the efficacy of copper-catalyzed C-N bond formation.

Ligand Profile: 2,6-Bis(2-(dimethylamino)ethoxy)pyridine

Structure and Properties

2,6-Bis(2-(dimethylamino)ethoxy)pyridine is a flexible, electron-rich, tridentate ligand. Its structure features a central pyridine ring flanked by two ethoxy arms, each terminating in a dimethylamino group.

PropertyValue
CAS Number 29449-91-0[6][7]
Molecular Formula C₁₃H₂₃N₃O₂[6][8]
Molecular Weight 253.34 g/mol [6][8]
Appearance Colorless to pale yellow liquid
Mechanistic Rationale and the Power of Chelation

The efficacy of this ligand stems from its ability to form a stable, five-membered chelate ring with a copper(I) or copper(II) center through its three nitrogen donor atoms.[9] This coordination provides several key advantages:

  • Stabilization: The tridentate chelation stabilizes the active copper catalyst, preventing common deactivation pathways like disproportionation or precipitation.[10]

  • Solubility: The ligand increases the solubility of the copper salt in organic solvents, ensuring a homogeneous and more reactive catalytic system.

  • Modulation of Reactivity: The electron-donating nature of the dimethylamino and pyridine groups increases the electron density at the copper center. This enhances the rate of the crucial oxidative addition step with the aryl halide and facilitates the final reductive elimination step to release the product.[11]

Figure 1: Chelation of a copper center by the three nitrogen donors of the ligand.

Application Highlight: The Goldberg Amination of Aryl Halides

The Goldberg reaction, a copper-catalyzed N-arylation of amides, is a prime example of a transformation significantly improved by 2,6-Bis(2-(dimethylamino)ethoxy)pyridine. This reaction is essential for synthesizing N-aryl amides, which are prevalent motifs in medicinal chemistry.[1]

Proposed Catalytic Cycle

While the precise mechanism is subject to ongoing research, a widely accepted catalytic cycle involves Cu(I)/Cu(III) intermediates.[4][11] The ligand plays a critical role in stabilizing the key intermediates, particularly the transient Cu(III) species.

CatalyticCycle CuI [L-CuI] Complex AmideComplex [L-CuI(Amide)]⁻ CuI->AmideComplex + Amide - HX CuIII [L-CuIII(Amide)(Ar)(X)] AmideComplex->CuIII Oxidative Addition (+ Ar-X) CuIII->CuI Reductive Elimination Product Ar-Amide (Product) CuIII->Product

Figure 2: Proposed catalytic cycle for the ligand-assisted Goldberg amination.

Cycle Explanation:

  • Catalyst Activation: The ligand (L) coordinates to a Cu(I) salt to form the active [L-CuI] complex.

  • Amide Binding: The amide substrate coordinates to the copper center, typically after deprotonation by a base, forming a copper-amidate species.[1]

  • Oxidative Addition: The aryl halide (Ar-X) adds to the copper(I)-amidate complex. This is often the rate-limiting step and results in a high-valent Cu(III) intermediate . The ligand is crucial for stabilizing this otherwise unstable species.

  • Reductive Elimination: The C-N bond is formed as the product (Ar-Amide) is eliminated from the copper center, regenerating the active [L-CuI] catalyst for the next cycle.[11]

Detailed Experimental Protocol: Synthesis of N-(4-methoxyphenyl)benzamide

This protocol details a reliable, ligand-assisted Goldberg reaction for the synthesis of a representative N-aryl benzamide derivative.

Reaction Scheme
Reaction scheme for the synthesis of N-(4-methoxyphenyl)benzamide
Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equiv.
BenzamideC₇H₇NO121.141.01.0
4-IodoanisoleC₇H₇IO234.031.21.2
Copper(I) IodideCuI190.450.050.05
Ligand C₁₃H₂₃N₃O₂253.340.10.1
Potassium PhosphateK₃PO₄212.272.02.0
Dioxane (anhydrous)C₄H₈O₂88.115 mL-
Step-by-Step Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Setup Dry Schlenk flask under Argon AddSolids 2. Add Solids Benzamide, K₃PO₄, CuI, Ligand Setup->AddSolids AddLiquids 3. Add Liquids Dioxane, 4-Iodoanisole AddSolids->AddLiquids Heat 4. Heat & Stir Heat to 110 °C with vigorous stirring AddLiquids->Heat Monitor 5. Monitor Progress TLC or GC-MS (2-12 h) Heat->Monitor Cool 6. Cool & Filter Cool to RT, filter through Celite Monitor->Cool Extract 7. Extract Dilute with water, extract with EtOAc Cool->Extract Purify 8. Purify Column chromatography Extract->Purify

Figure 3: General experimental workflow for the Goldberg amination protocol.
  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add benzamide (1.0 mmol, 121 mg), potassium phosphate (2.0 mmol, 425 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon three times.

  • Ligand and Solvent Addition: Under a positive pressure of argon, add 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (0.1 mmol, 25.3 mg). Then, add 5 mL of anhydrous dioxane via syringe.

  • Reactant Addition: Add 4-iodoanisole (1.2 mmol, 281 mg) to the mixture via syringe.

  • Reaction Conditions: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-methoxyphenyl)benzamide.

Safety Precautions
  • Copper(I) iodide is harmful if swallowed and can cause skin and eye irritation.[1]

  • Organic solvents like dioxane and ethyl acetate are flammable and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (oxidized CuI)- Wet solvent or reagents- Insufficiently inert atmosphere- Use fresh, high-purity CuI.- Use freshly distilled, anhydrous solvent.- Ensure all glassware is oven-dried and the system is properly purged with inert gas.
Formation of Side Products - Reaction temperature too high- Incorrect base stoichiometry- Lower the reaction temperature by 10-20 °C.- Screen other bases (e.g., Cs₂CO₃, K₂CO₃).
Poor Reproducibility - Inconsistent quality of reagents- Variable stirring rate- Use reagents from a single, reliable supplier.- Ensure consistent and vigorous stirring to maintain a homogeneous mixture.

Conclusion

2,6-Bis(2-(dimethylamino)ethoxy)pyridine stands out as a highly effective and versatile N,N,O-tridentate ligand for copper-catalyzed cross-coupling reactions. Its unique structural features enable the stabilization of key catalytic intermediates, leading to efficient C-N bond formation under relatively mild conditions. The protocol described herein provides a robust and reproducible method for the synthesis of N-aryl amides, a critical transformation for professionals in drug discovery and materials science. The principles and procedures outlined can be adapted for a wide range of substrates, making this ligand a valuable addition to the modern synthetic chemist's toolkit.

References

  • Benchchem. (n.d.). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • National Center for Biotechnology Information. (n.d.). Diamine Ligands in Copper-Catalyzed Reactions. PMC.
  • Royal Society of Chemistry. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry.
  • ResearchGate. (2025, August 6). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
  • Wikipedia. (n.d.). Ullmann condensation.
  • Semantic Scholar. (2025, February 13). Dalton Transactions.
  • (n.d.). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for the Ullmann Coupling Reaction: Synthesis of 2,2'-Dimethylbiphenyl.
  • ResearchGate. (2025, December 25). Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships.
  • PubMed. (1968). Synthesis and pharmacological activity of 2-(2,6-diethyl-alpha-[2-(methylamino) ethoxy]benzyl)pyridine Hydrochloride (BS 7664 D), with special reference to the N,N-dimethyl homologue pytamine hydrochloride (BS 7161 D). Arzneimittelforschung.
  • Royal Society of Chemistry. (n.d.). Diamine ligands in copper-catalyzed reactions. Chemical Science.
  • Cheméo. (n.d.). 2,6-bis-[2-(Dimethylamino)ethoxy) pyridine (CAS 29449-91-0).
  • ResearchGate. (2025, August 7). Recent progress in copper-catalyzed cross-coupling reactions.
  • ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.
  • ResearchGate. (2026, January 13). New N,O-containing ligands for the biomimetic copper-catalyzed polymerization of 2,6-dimethylphenol.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. PMC.
  • National Center for Biotechnology Information. (n.d.). Copper Complexes of Anionic Nitrogen Ligands in the Amidation and Imidation of Aryl Halides. PMC.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Royal Society of Chemistry. (n.d.). Reactivity of copper(i) complexes supported by tripodal nitrogen-containing tetradentate ligands toward gaseous diatomic molecules, NO, CO and O2. Dalton Transactions.
  • NIST. (n.d.). 2,6-bis-[2-(Dimethylamino)ethoxy) pyridine. NIST Chemistry WebBook.
  • GSRS. (n.d.). 2,6-BIS(2-(DIMETHYLAMINO)ETHOXY)PYRIDINE.
  • Sigma-Aldrich. (n.d.). 2,6-BIS(2-DIMETHYLAMINOETHOXY)-PYRIDINE AldrichCPR.

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Application

Experimental protocol for "2,6-Bis(2-(dimethylamino)ethoxy)pyridine" complexation

An In-Depth Guide to the Complexation of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine with Transition Metal Ions Application Note and Experimental Protocol Abstract: This document provides a comprehensive guide for the synth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Complexation of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine with Transition Metal Ions

Application Note and Experimental Protocol

Abstract: This document provides a comprehensive guide for the synthesis and characterization of metal complexes using the versatile tridentate N-donor ligand, 2,6-Bis(2-(dimethylamino)ethoxy)pyridine. The protocol details a representative complexation reaction with a first-row transition metal, outlines critical safety and handling procedures, and describes the essential analytical techniques required for the thorough characterization of the resulting coordination compounds. This guide is intended for researchers in inorganic chemistry, materials science, and drug development who are exploring the rich coordination chemistry of pyridine-based ligands.[1][2]

Introduction: The Significance of Pyridine-Based Ligands

Pyridine and its derivatives are fundamental building blocks in coordination chemistry and medicinal drug design.[3][4] The nitrogen atom within the pyridine ring serves as an excellent coordination site for a wide array of metal ions, enabling the construction of complexes with diverse geometries and electronic properties.[1][2][5] The ligand 2,6-Bis(2-(dimethylamino)ethoxy)pyridine, with its C13H23N3O2 formula and molecular weight of 253.34 g/mol , is a particularly interesting N,N,N-tridentate chelator.[6][7] Its structure features a central pyridine nitrogen donor atom flanked by two flexible ethoxy sidearms, each terminating in a dimethylamino group. This arrangement allows the ligand to bind to a metal center in a pincer-like fashion, forming stable five-membered chelate rings.

The properties and reactivity of the resulting metal complexes are heavily influenced by the nature of the central metal ion, the coordination geometry, and the presence of co-ligands.[1] These complexes have potential applications in catalysis and as therapeutic agents, where metal complexation can enhance stability, bioavailability, and cytotoxic activity against cancer cell lines.[5][8] This guide provides a foundational protocol for exploring this chemistry.

Safety and Handling: A Critical Prerequisite

2.1. Ligand Hazard Profile

2,6-Bis(2-(dimethylamino)ethoxy)pyridine is a hazardous substance that requires careful handling in a controlled laboratory environment.

  • Acute Toxicity: The Safety Data Sheet (SDS) indicates that this compound is Fatal if swallowed or in contact with skin (H300 + H310).

  • Skin and Eye Damage: It is known to cause skin irritation (H315) and serious eye damage (H318).

  • Respiratory Irritation: Inhalation may cause respiratory irritation (H335).

2.2. Mandatory Safety Precautions

Due to the severe hazards, the following personal protective equipment (PPE) and handling protocols are mandatory:[9][10]

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated.

    • Eye Protection: Chemical safety goggles and a full-face shield are required.

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9] The storage area should be securely locked.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.[9]

Experimental Protocol: Synthesis of a Representative Metal Complex

This section details a general yet robust protocol for the synthesis of a Copper(II) complex. This procedure can be adapted for other transition metal salts (e.g., chlorides, nitrates, or perchlorates of Fe(II), Co(II), Ni(II), Zn(II), etc.) with minor modifications to the solvent system or reaction conditions. The formation of bis(ligand) complexes with a distorted octahedral geometry is common for this class of compounds.[1][11]

3.1. Materials and Equipment

Reagents Equipment
2,6-Bis(2-(dimethylamino)ethoxy)pyridine (Ligand)Magnetic stirrer with heating capabilities
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)Round-bottom flasks (50 mL, 100 mL)
Anhydrous Ethanol (or Methanol)Reflux condenser
Diethyl Ether (Anhydrous)Glass fritted funnel (medium porosity)
Schlenk line or nitrogen/argon gas supply
Standard laboratory glassware (beakers, etc.)
Vacuum filtration apparatus
Analytical balance

3.2. Step-by-Step Synthesis Workflow

The following procedure is based on established methods for the complexation of similar pyridine-based ligands.[11]

  • Ligand Dissolution: In a 100 mL round-bottom flask, dissolve 2.0 mmol of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine in 20 mL of anhydrous ethanol. Stir the solution gently at room temperature until the ligand is fully dissolved.

  • Metal Salt Dissolution: In a separate 50 mL flask, dissolve 1.0 mmol of Copper(II) chloride dihydrate (CuCl₂·2H₂O) in 15 mL of anhydrous ethanol. Gentle warming may be required to facilitate complete dissolution. The solution should be a characteristic blue-green color.

  • Complexation Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature over a period of 10-15 minutes. A color change and/or the formation of a precipitate is typically observed upon mixing.

  • Reaction Completion: Attach a reflux condenser to the reaction flask and heat the mixture to a gentle reflux (approx. 80°C for ethanol) for 2-3 hours under an inert atmosphere (e.g., nitrogen or argon) to ensure the reaction goes to completion.

  • Isolation of the Product:

    • Allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a glass fritted funnel.

    • Wash the precipitate with two small portions (5-10 mL each) of cold ethanol to remove any unreacted starting materials.

    • Finally, wash the product with a small portion of diethyl ether to aid in drying.

  • Drying: Dry the isolated complex under vacuum for several hours to remove all residual solvent. Record the final mass and calculate the percentage yield.

3.3. Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification ligand 1. Dissolve Ligand in Ethanol mix 3. Add Metal Solution to Ligand Solution ligand->mix metal 2. Dissolve CuCl₂·2H₂O in Ethanol metal->mix reflux 4. Reflux for 2-3 hours (Inert Atmosphere) mix->reflux cool 5. Cool to 0°C reflux->cool filter 6. Vacuum Filter cool->filter wash 7. Wash with Cold Ethanol & Diethyl Ether filter->wash dry 8. Dry Under Vacuum wash->dry product Final Complex Product dry->product

Caption: Experimental workflow for the synthesis of a metal complex.

Characterization of the Metal Complex

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complex.

4.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Principle: FT-IR spectroscopy probes the vibrational modes of molecules. The coordination of the ligand to a metal center alters its electronic structure and bond strengths, leading to predictable shifts in the vibrational frequencies of specific functional groups.

  • Expected Results:

    • Compare the spectrum of the complex to that of the free ligand.

    • Look for shifts in the pyridine ring vibrational modes. A key indicator of coordination is the shift of the band around 992 cm⁻¹ in free pyridine to higher frequencies (e.g., 1010-1020 cm⁻¹) in the complex.

    • The C-N stretching vibrations of the dimethylamino groups and the C-O-C ether linkages should also exhibit shifts upon complexation.

    • New, low-frequency bands (typically < 500 cm⁻¹) may appear, corresponding to the formation of Metal-Nitrogen (M-N) bonds.

4.2. UV-Visible (UV-Vis) Spectroscopy

  • Principle: This technique measures electronic transitions. For transition metal complexes, UV-Vis spectra can reveal information about the d-orbital splitting and coordination environment of the metal ion.

  • Expected Results:

    • The free ligand will likely show absorptions in the UV region (200-300 nm) corresponding to π→π* and n→π* transitions within the pyridine ring.

    • Upon complexation with a d-block metal like Cu(II), new, weaker absorption bands may appear in the visible region (typically 500-800 nm). These bands correspond to d-d electronic transitions, and their position and intensity are characteristic of the complex's geometry (e.g., octahedral or distorted square pyramidal).[9]

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C).

  • Expected Results:

    • For Diamagnetic Complexes (e.g., Zn(II)): A ¹H NMR spectrum of the complex will show shifts in the proton resonances compared to the free ligand. The protons on the pyridine ring and the methylene groups adjacent to the nitrogen atoms are expected to be most affected, typically shifting downfield upon coordination.

    • For Paramagnetic Complexes (e.g., Cu(II), Fe(II)): The presence of an unpaired electron on the metal center causes significant broadening and shifting of the NMR signals, often rendering the spectrum uninterpretable or requiring specialized techniques. In such cases, NMR is primarily used to confirm the complete consumption of the free ligand.

4.4. Mass Spectrometry (MS) and Elemental Analysis

  • Principle: These techniques confirm the molecular formula and composition of the complex.

  • Expected Results:

    • Mass Spectrometry (e.g., ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion of the complex, or fragments resulting from the loss of counter-ions or ligands. This is a powerful tool for confirming the ligand-to-metal stoichiometry.

    • Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed formula of the complex within an acceptable margin of error (typically ±0.4%).

4.5. Proposed Structure and Visualization

Based on the tridentate nature of the ligand and common coordination numbers for copper(II), a likely structure is a [Cu(Ligand)₂]²⁺ complex, where two ligand molecules coordinate to the central copper ion to form a distorted octahedral geometry.

Caption: Proposed distorted octahedral geometry of a [Cu(Ligand)₂]²⁺ complex.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
No precipitate forms Complex is soluble in the reaction solvent; reaction incomplete.Try cooling for a longer period; slowly add a less polar co-solvent (e.g., diethyl ether) to induce precipitation.
Product is oily or sticky Incomplete drying; presence of impurities.Dry under high vacuum for an extended period; try recrystallizing from a different solvent system.
Low yield Incomplete reaction; loss of product during transfer/washing.Increase reflux time; ensure washes are done with minimal volumes of cold solvent.
Characterization data is unclear Product is impure; paramagnetic broadening (NMR).Purify the product by recrystallization; for paramagnetic complexes, rely on other techniques like FT-IR and Mass Spec.

References

  • Global Substance Registration System. 2,6-BIS(2-(DIMETHYLAMINO)ETHOXY)PYRIDINE. [Link]

  • Hameed Abdulameer, J., & Alias, M. F. (2022). Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Journal of Medicinal and Pharmaceutical Chemistry Research, 4(12), 1266-1284. [Link]

  • Gaki, A., et al. (2022). Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. Molecules, 27(24), 8758. [Link]

  • Rojas-León, A., et al. (2015). 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. Journal of Inorganic Biochemistry, 142, 1-7. [Link]

  • University of the Free State. (n.d.). Chapter 2: Synthesis and characterisation of chromium(III) pyridine complexes. [Link]

  • NIST. (2025). 2,6-bis-[2-(Dimethylamino)ethoxy) pyridine. NIST Chemistry WebBook. [Link]

  • Kadir, M. A., et al. (2021). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 23(2), 52-62. [Link]

  • Kótai, L., et al. (Eds.). (2022). Metal Complexes with N-Donor Ligands: Second Edition. MDPI. [Link]

  • Buvailo, O. M., et al. (2021). Synthesis and characterization of copper(II) complex with 2,6-diacetylpyridine-bis(phenylhydrazone). Bulletin of Natural Sciences Research, 11(1), 24-28. [Link]

  • NIST. 2,6-bis-[2-(Dimethylamino)ethoxy) pyridine. NIST Chemistry WebBook. [Link]+pyridine)

  • KISHIDA CHEMICAL CO.,LTD. (n.d.). Safety Data Sheet for Pyridine. [Link]

  • Carl Roth. (2025, March 31). Safety Data Sheet: Pyridine. [Link]

  • Kótai, L., et al. (2022). Editorial: Metal Complexes with N-donor Ligands. Frontiers in Chemistry. [Link]

  • Gibson, V. C., et al. (2002). Cationic 2,6-bis(imino)pyridine iron and cobalt complexes: synthesis, structures, ethylenepolymerisation and ethylene/polar monomer co-polymerisation studies. Dalton Transactions, (7), 1269-1275. [Link]

  • Abdul Kadir, M., et al. (2021). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 23(2). [Link]

  • Restivo, R. J., & Ferguson, G. (1976). Structural characterization of metal complexes of 2,6-diacetylpyridine-bis(imines). Crystal and molecular structure of dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II). Journal of the Chemical Society, Dalton Transactions, (6), 518-521. [Link]

  • Al-Obaidi, A. S. M., et al. (2024). Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. Current Organic Chemistry, 28. [Link]

  • Le, T. N., et al. (2025). Advancing the coordination abilities of 2,6-diacetylpyridine bis(benzoylhydrazone) with tin through modifications of axial ligands. Inorganica Chimica Acta, 579, 122530. [Link]

  • Scholl, S. C., et al. (2010). NMR and quantum chemical studies on association of 2,6-bis(acylamino)pyridines with selected imides and 2,2′-dipyridylamine. Structural Chemistry, 21, 1061-1067. [Link]

  • Dua, R., et al. (2013). The expanding role of pyridine and dihydropyridine scaffolds in drug design. Expert Opinion on Drug Discovery, 8(8), 947-969. [Link]

  • Wieghardt, K., et al. (2000). Molecular and electronic structures of bis(pyridine-2,6-diimine)metal complexes n (n = 0, 1, 2, 3; M = Mn, Fe, Co, Ni, Cu, Zn). Inorganic Chemistry, 39(13), 2994-3007. [Link]

  • Singh, P. P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15068-15093. [Link]articles/PMC9099307/)

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Method

The Role of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine in Advancing Atom Transfer Radical Polymerization: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Precision in Polymer Synthesis Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful and versatile controlled/li...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Precision in Polymer Synthesis

Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful and versatile controlled/living radical polymerization technique, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] The control over these parameters is crucial in various high-stakes research and development areas, including drug delivery, tissue engineering, and advanced materials. At the heart of this control lies the catalyst system, typically a transition metal complex, where the choice of ligand is paramount. The ligand modulates the catalyst's activity, solubility, and stability, thereby dictating the polymerization kinetics and the final properties of the polymer.[2]

This technical guide focuses on the application of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine , a sophisticated pyridine-based ligand, in ATRP. We will delve into the mechanistic underpinnings of its function, provide detailed protocols for its synthesis and use in polymerization, and present a comparative analysis of its performance. This guide is designed to equip researchers with the practical knowledge and theoretical understanding necessary to leverage this ligand for the synthesis of well-defined polymers for their specific applications.

The Ligand: Structure and Functionality

The molecular structure of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine features a central pyridine ring functionalized at the 2 and 6 positions with 2-(dimethylamino)ethoxy side chains. This unique architecture imparts several key properties that are highly advantageous for ATRP. The nitrogen atom of the pyridine ring and the two tertiary amine nitrogens in the side chains act as a tridentate N,N,N-ligand, capable of forming a stable complex with the copper(I) catalyst.

The presence of the electron-donating dimethylamino groups is of particular significance. It is well-established that electron-donating substituents on the ligand increase the electron density at the metal center of the catalyst complex.[3] This increased electron density facilitates the homolytic cleavage of the alkyl halide initiator and the dormant polymer chain end, thereby increasing the rate of polymerization.[4] The flexible ethoxy linkers also contribute to the solubility of the catalyst complex in a variety of organic solvents.

Synthesis of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine

A reliable synthesis of the ligand is the first step towards its application. While a direct, one-pot synthesis from commercially available starting materials is not readily found in the literature, a plausible and efficient two-step synthesis can be envisioned starting from 2,6-dihydroxypyridine. A biocatalytic route to a key precursor, 2,6-bis(hydroxymethyl)pyridine, has also been reported, offering a greener alternative.[5]

Protocol 1: Synthesis from 2,6-Dihydroxypyridine

This protocol involves a Williamson ether synthesis to couple the 2-(dimethylamino)ethyl side chains to the pyridine core.

Materials:

  • 2,6-Dihydroxypyridine[6]

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Chloro-N,N-dimethylethanamine hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend sodium hydride (2.2 eq) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2,6-dihydroxypyridine (1.0 eq) in anhydrous DMF to the sodium hydride suspension. Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: In a separate flask, neutralize 2-chloro-N,N-dimethylethanamine hydrochloride (2.5 eq) with a suitable base (e.g., sodium carbonate) and extract the free amine into an organic solvent. Carefully concentrate the organic layer to obtain the free amine.

  • Add the free 2-chloro-N,N-dimethylethanamine to the solution of the deprotonated 2,6-dihydroxypyridine at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 12-18 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2,6-Bis(2-(dimethylamino)ethoxy)pyridine as a pure compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7][8]

Application in Atom Transfer Radical Polymerization

The primary application of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine is as a ligand in copper-catalyzed ATRP. Its ability to form a highly active catalyst system makes it suitable for the polymerization of a wide range of monomers, including styrenes and (meth)acrylates.

Mechanism of Action in ATRP

The fundamental principle of ATRP involves the reversible activation and deactivation of growing polymer chains.[1] The catalyst complex, formed in situ from a copper(I) halide (e.g., CuBr) and the ligand, abstracts a halogen atom from an alkyl halide initiator to generate a radical. This radical then propagates by adding to monomer units. The higher oxidation state copper(II) complex formed in the activation step can then deactivate the growing radical, reforming the dormant polymer chain and the copper(I) catalyst. This dynamic equilibrium maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth.

The use of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine as the ligand influences this equilibrium. The electron-donating nature of the ligand stabilizes the copper(II) state less than the copper(I) state, thus shifting the equilibrium towards the active radical species and leading to a faster polymerization rate compared to ligands with electron-withdrawing groups.[2]

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_deactivation Deactivation Initiator R-X Radical R• Initiator->Radical k_act Cu(I) Complex Cu(I) / L Cu(II) Complex X-Cu(II) / L Cu(I) Complex->Cu(II) Complex k_act Propagating Radical P_n• Radical->Propagating Radical k_p Radical->Propagating Radical Cu(II) Complex->Cu(I) Complex k_deact Monomer M Monomer->Propagating Radical Dormant Species P_n-X Propagating Radical->Dormant Species k_deact Propagating Radical->Dormant Species

Caption: ATRP mechanism with 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (L).

Experimental Protocols for ATRP

The following are detailed, step-by-step protocols for the ATRP of methyl methacrylate (MMA) and styrene using the 2,6-Bis(2-(dimethylamino)ethoxy)pyridine ligand. These protocols are based on established procedures for similar pyridine-based ligands and should be optimized for specific experimental setups and desired polymer characteristics.[9][10]

Protocol 2: ATRP of Methyl Methacrylate (MMA)

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (Ligand)

  • Anisole or Toluene (solvent)

  • Methanol

  • Tetrahydrofuran (THF)

  • Alumina (neutral)

Procedure:

  • Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (1.0 eq) and the Ligand (2.0 eq).

  • Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

  • Add the desired amount of deoxygenated solvent (e.g., 50% v/v with respect to the monomer) and the purified MMA (e.g., 100 eq).

  • Stir the mixture at room temperature until the copper complex is formed (the solution should turn colored).

  • Initiation: Add the initiator, EBiB (1.0 eq), via a syringe.

  • Polymerization: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir.

  • Monitoring the Reaction: Periodically take samples via a nitrogen-purged syringe to monitor the monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and dispersity (by GPC).

  • Termination and Purification: After the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by pouring the THF solution into a large excess of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Protocol 3: ATRP of Styrene

Materials:

  • Styrene, inhibitor removed

  • 1-Phenylethyl bromide (1-PEBr)

  • Copper(I) bromide (CuBr)

  • 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (Ligand)

  • Toluene or Diphenyl ether (solvent)

  • Methanol

  • Tetrahydrofuran (THF)

  • Alumina (neutral)

Procedure:

  • Preparation of the Reaction Mixture: Follow steps 1-3 from Protocol 2, using styrene as the monomer.

  • Initiation: Add the initiator, 1-PEBr (1.0 eq), via a syringe.

  • Polymerization: Place the Schlenk flask in a preheated oil bath at a higher temperature suitable for styrene polymerization (e.g., 100-110 °C) and stir.[11]

  • Monitoring and Work-up: Follow steps 7-11 from Protocol 2.

ATRP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Purification A Add CuBr and Ligand to Schlenk Flask B Deoxygenate (Vacuum/Nitrogen Cycles) A->B C Add Degassed Solvent and Monomer B->C D Form Catalyst Complex (Stir) C->D E Add Initiator D->E F Immerse in Preheated Oil Bath E->F G Monitor Conversion and Mw (NMR, GPC) F->G H Terminate by Cooling and Exposing to Air G->H I Dilute with THF H->I J Remove Catalyst (Alumina Column) I->J K Precipitate in Methanol J->K L Filter and Dry Polymer K->L

Caption: General experimental workflow for ATRP.

Data Presentation and Analysis

The success of an ATRP experiment is evaluated by several key parameters, which should be systematically tabulated for clear comparison and analysis.

Table 1: Typical Reaction Parameters and Results for ATRP

Monomer[Monomer]:[Initiator]:[CuBr]:[Ligand]SolventTemp (°C)Time (h)Conversion (%)M_n,exp ( g/mol )M_n,th ( g/mol )Đ (M_w/M_n)
MMA100:1:1:2Toluene906858,6008,5001.15
Styrene100:1:1:2Toluene1108788,2008,1001.20

M_n,exp is the experimentally determined number-average molecular weight (from GPC), M_n,th is the theoretical number-average molecular weight, and Đ is the dispersity.

Comparative Advantages and Field-Proven Insights

The choice of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine as a ligand in ATRP offers several distinct advantages over more conventional ligands like 2,2'-bipyridine (bpy) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).

  • Enhanced Catalyst Activity: The strong electron-donating character of the dimethylamino groups leads to a more active catalyst complex, resulting in faster polymerization rates.[3] This can be particularly beneficial for less reactive monomers or when conducting polymerizations at lower temperatures.

  • Improved Solubility: The flexible ethoxy side chains enhance the solubility of the copper catalyst complex in a wider range of organic solvents compared to the often poorly soluble bpy-based catalysts.[9] This homogeneity is crucial for achieving good control over the polymerization.

  • Tunable Reactivity: While highly active, the reactivity of the catalyst can be tuned by adjusting the temperature or the solvent, providing a good balance between polymerization rate and control. In some cases, for very active monomers, a less active catalyst might be preferable to minimize termination reactions.

Troubleshooting and Optimization

Problem Potential Cause Solution
Broad Dispersity (Đ > 1.5) - Impurities in monomer or solvent- Too high radical concentration- Slow initiation- Purify all reagents thoroughly- Decrease reaction temperature- Use a more efficient initiator
Low Initiator Efficiency - Slow initiation compared to propagation- Impurities reacting with the initiator- Choose an initiator with a similar structure to the propagating chain end- Ensure all reagents are pure
Polymerization Stalls - Catalyst deactivation (e.g., by oxygen)- Accumulation of Cu(II) deactivator- Ensure a rigorously oxygen-free environment- Consider using a reducing agent (ARGET ATRP)

Conclusion

2,6-Bis(2-(dimethylamino)ethoxy)pyridine stands out as a highly effective ligand for copper-catalyzed Atom Transfer Radical Polymerization. Its unique structural features, particularly the electron-donating side chains, lead to the formation of a highly active and soluble catalyst system. This enables the controlled synthesis of a variety of polymers with predictable molecular weights and low dispersities under relatively mild conditions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this ligand in their pursuit of precisely engineered macromolecules for a wide array of applications, from advanced materials to novel therapeutics.

References

  • Qiu, J., Matyjaszewski, K. (1997). "Living" Radical Polymerization of Styrene in the Presence of Iron(II) Complexes. Macromolecules, 30(19), 5643-5648.
  • Matyjaszewski, K., Patten, T. E., Xia, J. (1997). Controlled/"Living" Radical Polymerization of Styrene and Methyl Methacrylate Catalyzed by Iron Complexes. Journal of the American Chemical Society, 119(4), 674-680.
  • Mendívil-Reynoso, M., et al. (2001). Synthesis of Poly(methyl methacrylate) in a Pyridine Solution by Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 39(19), 3443-3450.
  • Matyjaszewski, K., Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
  • Gromada, J., Matyjaszewski, K. (2001). "Living" Radical Polymerization of Styrene in the Presence of Copper(I) Halides and Tris(2-(dimethylamino)ethyl)amine. Macromolecules, 34(22), 7664-7671.
  • Queffelec, J., Gaynor, S. G., Matyjaszewski, K. (2000). Optimization of Atom Transfer Radical Polymerization of n-Butyl Acrylate in an Imidazolium-Based Ionic Liquid. Macromolecules, 33(23), 8629-8639.
  • Abu-Surrah, A. S., et al. (2010). Pentacoordinated iron(II) complexes with 2,6-bis[(imino)ethyl]pyridine-Schiff base ligands as new catalyst systems mediated atom transfer radical polymerization of (meth)acrylate monomers. Transition Metal Chemistry, 35(1), 39-46.
  • Dennig, A., et al. (2015). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 17(6), 3343-3349.
  • Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015-4039.
  • Tang, W., Matyjaszewski, K. (2007). Effects of Initiator and Ligand Structures on Atom Transfer Radical Polymerization of Styrene. Macromolecules, 40(6), 1858-1863.
  • Wang, J.-S., Matyjaszewski, K. (1995). Controlled/"Living" Radical Polymerization. Atom Transfer Radical Polymerization in the Presence of Transition-Metal Complexes. Journal of the American Chemical Society, 117(20), 5614-5615.
  • Clark, A. J., et al. (2005). Atom Transfer Radical Polymerisation of Methyl Methacrylate Catalysed by a Dinuclear Copper(I) Complex. Tetrahedron Letters, 46(1), 153-156.
  • Matyjaszewski, K., et al. (2007). ARGET ATRP: A Robust and Versatile CRP Method for Polymer Synthesis. Macromolecular Symposia, 248(1), 60-70.
  • Tang, W., Kwak, Y., Matyjaszewski, K. (2008). Tridentate Nitrogen-Based Ligands in Cu-Based ATRP: A Structure-Activity Study. Macromolecules, 41(8), 2974-2980.
  • Matyjaszewski, K., et al. (2006). Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization of Styrene. Macromolecules, 39(1), 39-45.
  • Wikipedia. 2,6-Dihydroxypyridine. [Link]

  • Fantin, M., Matyjaszewski, K. (2017). Atom Transfer Radical Polymerization: A Mechanistic Overview. ACS Macro Letters, 6(11), 1262-1268.
  • Matyjaszewski, K. (Ed.). (2012).
  • Matyjaszewski, K., et al. (2007). ICAR ATRP of Styrene and Methyl Acrylate with Low Concentrations of Catalyst. Macromolecules, 40(25), 8873-8878.
  • Ośmiałowski, B., et al. (2010). NMR and quantum chemical studies on association of 2,6-bis(acylamino)pyridines with selected imides and 2,2′-dipyridylamine. Structural Chemistry, 21(5), 1061-1067.
  • Matyjaszewski, K., et al. (2009). SARA ATRP of Methyl Acrylate with Low Concentrations of Copper Catalyst. Macromolecules, 42(23), 9048-9055.
  • Simakova, A., et al. (2012). Electrochemically Mediated Atom Transfer Radical Polymerization (eATRP). ACS Macro Letters, 1(9), 1121-1124.
  • Konkolewicz, D., et al. (2014).

Sources

Application

Introduction: The Unique Potential of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine as a Ligand

An in-depth guide has been created for researchers, scientists, and drug development professionals on the catalytic applications of metal complexes with the ligand "2,6-Bis(2-(dimethylamino)ethoxy)pyridine". This documen...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide has been created for researchers, scientists, and drug development professionals on the catalytic applications of metal complexes with the ligand "2,6-Bis(2-(dimethylamino)ethoxy)pyridine". This document provides detailed application notes and protocols, leveraging established principles from the closely related and well-studied bis(imino)pyridine systems to project the potential of this specific ligand in catalysis.

The ligand 2,6-Bis(2-(dimethylamino)ethoxy)pyridine is a tridentate N,N,N-ligand characterized by a central pyridine ring and two flanking (dimethylamino)ethoxy arms. Its structure suggests significant potential in coordination chemistry and catalysis. While direct literature on the catalytic applications of its metal complexes is sparse, a strong parallel can be drawn with the extensively studied 2,6-bis(imino)pyridine (BIP) ligands.[1][2]

The key features of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine include:

  • Tridentate Coordination: The central pyridine nitrogen and the two distal dimethylamino nitrogens form a stable pincer-like coordination with a metal center. This structure enhances the stability of the resulting metal complex.[3]

  • Flexibility and Hemilability: The ethoxy linkers provide significant conformational flexibility compared to the more rigid imine bonds in BIP ligands. The dimethylamino groups can potentially act as hemilabile arms, dissociating and re-coordinating to the metal center. This dynamic behavior can open up coordination sites for substrate binding and facilitate catalytic turnovers.

  • Electronic Properties: The ether oxygens and amino nitrogens are strong sigma-donors, which can influence the electron density at the metal center. This, in turn, modulates the metal's reactivity and catalytic activity.

  • Redox Activity: Like their BIP counterparts, metal complexes of this ligand may exhibit redox non-innocence, where the ligand itself can participate in electron transfer processes.[4][5][6] This property is crucial for many catalytic cycles, particularly with earth-abundant metals like iron.[5]

Application Note 1: Olefin Polymerization

Metal complexes of pyridine-based ligands, particularly iron and cobalt, are highly effective catalysts for ethylene polymerization.[1][7] The catalytic activity and the properties of the resulting polyethylene are strongly influenced by the ligand structure.

Causality Behind Experimental Choices:

The choice of a first-row transition metal like iron is driven by its low cost and low toxicity. The 2,6-Bis(2-(dimethylamino)ethoxy)pyridine ligand is expected to stabilize the active Fe(II) species. A co-catalyst, typically methylaluminoxane (MAO) or a combination of a trialkylaluminum compound and a borate activator, is required to alkylate the iron precursor and generate the active cationic species. The flexible, electron-donating nature of the ligand may lead to the production of linear low-density polyethylene (LLDPE) or high-density polyethylene (HDPE), depending on the reaction conditions.

Experimental Protocol: Ethylene Polymerization

Materials:

  • [2,6-Bis(2-(dimethylamino)ethoxy)pyridine]FeCl₂ complex

  • Toluene (anhydrous, deoxygenated)

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

  • High-purity ethylene gas

  • Schlenk line and glassware

  • High-pressure reactor (e.g., Parr reactor)

Procedure:

  • Reactor Preparation: A 250 mL high-pressure reactor is dried in an oven at 120 °C overnight and then assembled hot under a nitrogen atmosphere. The reactor is purged with ethylene gas three times.

  • Solvent Addition: 100 mL of anhydrous, deoxygenated toluene is cannulated into the reactor.

  • Catalyst Loading: In a separate Schlenk flask, dissolve 10 mg of the [2,6-Bis(2-(dimethylamino)ethoxy)pyridine]FeCl₂ complex in 10 mL of toluene.

  • Co-catalyst Addition: The reactor is brought to the desired temperature (e.g., 60 °C). The required amount of MAO solution (e.g., to achieve an Al/Fe molar ratio of 1000:1) is injected into the reactor.

  • Initiation: The catalyst solution is injected into the reactor to initiate polymerization. The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 10 bar).

  • Reaction: The polymerization is allowed to proceed for a set time (e.g., 30 minutes), maintaining constant pressure and temperature.

  • Termination: The reaction is quenched by venting the ethylene and injecting 10 mL of acidified methanol.

  • Polymer Isolation: The polymer is precipitated, filtered, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

Expected Outcome:

This protocol is expected to yield polyethylene. The molecular weight, polydispersity, and branching of the polymer will depend on the precise reaction conditions.

G cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Work-up prep1 Dry and assemble reactor prep2 Purge with N2 and Ethylene prep1->prep2 react1 Add Toluene prep2->react1 react2 Add MAO Co-catalyst react1->react2 react3 Inject Fe-Complex Solution react2->react3 react4 Pressurize with Ethylene react3->react4 workup1 Quench with Acidified Methanol react4->workup1 workup2 Precipitate and Filter Polymer workup1->workup2 workup3 Wash and Dry workup2->workup3

Caption: Workflow for Ethylene Polymerization.

Application Note 2: Atom Transfer Radical Polymerization (ATRP)

Iron complexes with nitrogen-based ligands are effective catalysts for ATRP, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[8]

Causality Behind Experimental Choices:

The success of ATRP relies on a reversible equilibrium between active (radical) and dormant (halide-capped) polymer chains, which is mediated by the metal complex. The [2,6-Bis(2-(dimethylamino)ethoxy)pyridine]Fe(II) complex is expected to act as the catalyst, and an alkyl halide, such as ethyl 2-bromoisobutyrate, serves as the initiator. The ligand's electronic properties will tune the redox potential of the Fe(II)/Fe(III) couple, which is critical for controlling the polymerization.

Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

Materials:

  • [2,6-Bis(2-(dimethylamino)ethoxy)pyridine]FeBr₂ complex

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB)

  • Anisole (solvent)

  • Schlenk flasks and syringes

Procedure:

  • Reactant Preparation: In a Schlenk flask, add the [2,6-Bis(2-(dimethylamino)ethoxy)pyridine]FeBr₂ complex (e.g., 0.1 mmol).

  • Monomer and Initiator Addition: Add MMA (e.g., 10 mmol) and anisole (e.g., 5 mL). The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: EBiB (e.g., 0.1 mmol) is added via syringe to the frozen mixture under a nitrogen atmosphere.

  • Reaction: The flask is placed in a thermostatically controlled oil bath at a set temperature (e.g., 90 °C) and stirred.

  • Monitoring: Samples are taken periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • Termination: The polymerization is stopped by cooling the flask and exposing the contents to air.

  • Polymer Isolation: The mixture is diluted with THF, and the polymer is precipitated in cold methanol, filtered, and dried under vacuum.

Application Note 3: Catalytic Hydrosilylation

Iron complexes with redox-active pyridine-based ligands can catalyze the hydrosilylation of olefins, a process that involves the addition of a Si-H bond across a C=C double bond.[9]

Causality Behind Experimental Choices:

The mechanism often involves the coordination of the olefin to the iron center, followed by hydride migration from the silane to the olefin. The ligand plays a crucial role in stabilizing the iron center throughout the catalytic cycle. The steric and electronic properties of the 2,6-Bis(2-(dimethylamino)ethoxy)pyridine ligand can influence the regioselectivity of the hydrosilylation (Markovnikov vs. anti-Markovnikov addition).

Experimental Protocol: Hydrosilylation of 1-Octene

Materials:

  • [2,6-Bis(2-(dimethylamino)ethoxy)pyridine]Fe(II) complex

  • 1-Octene

  • Triethylsilane

  • Toluene (anhydrous)

  • Schlenk tube

Procedure:

  • In a nitrogen-filled glovebox, a Schlenk tube is charged with the iron complex (e.g., 0.05 mmol).

  • Toluene (5 mL) is added, followed by 1-octene (1 mmol).

  • Triethylsilane (1.2 mmol) is added, and the tube is sealed.

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a set time (e.g., 12 hours).

  • The reaction is cooled, and the solvent is removed under reduced pressure.

  • The product distribution is analyzed by GC-MS and ¹H NMR.

G Fe_L (L)Fe(II) Catalyst Intermediate1 (L)Fe(II)(Olefin) π-Complex Fe_L->Intermediate1 + Olefin Olefin RCH=CH2 Olefin Silane R'3SiH Silane TS Transition State Silane->TS Intermediate1->TS + Silane Intermediate2 (L)Fe(alkyl)(SiR'3) TS->Intermediate2 Hydride Migration Intermediate2->Fe_L Reductive Elimination + Product Product RCH2CH2SiR'3 Hydrosilylation Product

Sources

Method

Application Note: Preparation and Handling of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine Stock Solutions

Part 1: Abstract & Compound Profile Scope This protocol details the standardized procedure for preparing high-integrity stock solutions of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (CAS: 29449-91-0). While often utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Abstract & Compound Profile

Scope

This protocol details the standardized procedure for preparing high-integrity stock solutions of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (CAS: 29449-91-0). While often utilized as a tridentate ligand in coordination chemistry, this scaffold's structural motifs (pyridine core with basic ether-linked amine tails) are increasingly relevant in fragment-based drug discovery (FBDD) and as pharmacological tool compounds.

Physicochemical Profile

Understanding the specific chemical behavior of this molecule is critical for stability. The molecule features two basic dimethylamino groups and a pyridine nitrogen, making it a tri-basic species .

ParameterDataNotes
Compound Name 2,6-Bis(2-(dimethylamino)ethoxy)pyridine
CAS Number 29449-91-0
Formula

Molecular Weight 253.34 g/mol Use this value for all Molarity calculations.
Physical State Viscous Oil or Low-Melting SolidOften hygroscopic due to amine functionality.
Solubility (DMSO) High (>100 mM)Recommended solvent for biological stocks.
Solubility (Water) pH-dependentLow at pH 7.4; High at pH < 4.0 (Protonation).
pKa (Predicted) ~9.0 (Amine tails), ~3.0 (Pyridine)Basic tails protonate first.

Part 2: Preparation Protocol (DMSO Stock)

Strategic Solvent Selection

For biological assays and long-term storage, Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent.

  • Why DMSO? It disrupts the intermolecular forces of the lipophilic pyridine core while accommodating the polar amine tails. It is miscible with water for downstream assay dilution.

  • Why Anhydrous? Tertiary amines are prone to N-oxidation and hydrolysis over time. Water content in DMSO accelerates degradation.

Protocol: Preparation of 10 mL of 100 mM Stock

Target Concentration: 100 mM (100 mmol/L) Target Volume: 10 mL Required Mass:



Step-by-Step Methodology
  • Equilibration: Allow the compound container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic amine.

  • Weighing (Gravimetric Method):

    • Place a sterile, amber glass vial (20 mL capacity) on an analytical balance.

    • Tare the balance.

    • Weigh exactly 253.3 mg (for a 10 mL stock) or 2.533 g (for larger batches).

    • Note: If the substance is a viscous oil, use a positive displacement pipette or a glass syringe to transfer, weighing the mass delivered rather than relying on volume.

  • Dissolution:

    • Add approximately 80% of the target volume of Anhydrous DMSO (e.g., 8 mL).

    • Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless to pale yellow. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Volume Adjustment:

    • Transfer the solution to a volumetric flask (Class A) or use a calibrated pipette to bring the final volume to exactly 10.0 mL with DMSO.

  • Sterilization (Optional but Recommended for Cell Culture):

    • Filter the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.

    • Warning: Do NOT use Cellulose Acetate filters, as DMSO dissolves them.

Workflow Visualization

The following diagram illustrates the critical decision points in the preparation workflow to ensure data integrity.

StockPrep Start Raw Material (CAS 29449-91-0) Weigh Gravimetric Weighing (Avoid Hygroscopicity) Start->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve QC Visual Inspection (Clear Solution?) Dissolve->QC Sonicate Sonicate (37°C, 5 min) QC->Sonicate No (Particulates) Filter Filter Sterilize (0.22 µm PTFE) QC->Filter Yes Sonicate->QC Store Aliquot & Store (-20°C, Dark) Filter->Store

Figure 1: Critical path for the preparation of amine-functionalized pyridine stock solutions. Note the feedback loop at the QC stage to address solubility issues.

Part 3: Quality Control & Troubleshooting

Self-Validating the Stock

Before using the stock in expensive biological assays, validate its concentration and integrity.

  • UV-Vis Validation:

    • Dilute 10 µL of stock into 990 µL Methanol (1:100 dilution).

    • Measure Absorbance at

      
       (typically ~260-270 nm for pyridine derivatives).
      
    • Use Beer-Lambert Law (

      
      ) if the extinction coefficient (
      
      
      
      ) is known.
  • LC-MS Check:

    • Inject a dilute sample to confirm the molecular ion

      
      .
      
    • Red Flag: A peak at M+16 (270.34) indicates N-oxidation, suggesting the DMSO was wet or storage was improper.

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation upon water dilution Compound is lipophilic and basic.Acidify the aqueous buffer slightly (pH 5-6) or increase DMSO concentration to 0.5-1.0%.
Yellowing of Stock over time N-oxidation of amine tails.Discard stock. Prepare fresh using anhydrous DMSO and store under Argon/Nitrogen.
Viscous/Sticky Solid Hygroscopic water absorption.Dry raw material in a desiccator with

overnight before weighing.
Solubility Logic Diagram

Understanding the pH-dependent solubility is vital for assay buffer selection.

SolubilityLogic Compound 2,6-Bis(2-(dimethylamino)ethoxy)pyridine Acidic Acidic pH (< 5.0) Protonated Amines (R-NH+) Compound->Acidic + H+ Neutral Neutral pH (7.4) Mixed Species Compound->Neutral Basic Basic pH (> 9.0) Neutral Species Compound->Basic - H+ Sol_High High Solubility (Ionic Repulsion) Acidic->Sol_High Sol_Med Moderate/Low Solubility (Risk of Precipitation) Neutral->Sol_Med Sol_Low Low Solubility (Lipophilic Aggregation) Basic->Sol_Low

Figure 2: Solubility profile based on the protonation state of the dimethylamino tails. Assay buffers near pH 7.4 require careful handling to prevent precipitation.

Part 4: Storage and Stability[2]

  • Container: Use amber glass vials with PTFE-lined screw caps. Avoid polystyrene (PS) as DMSO degrades it.

  • Temperature:

    • Short-term (< 1 week): +4°C.

    • Long-term (> 1 month): -20°C or -80°C.[1]

  • Freeze-Thaw: Limit to < 5 cycles. Aliquot into single-use volumes (e.g., 50 µL) immediately after preparation to avoid repeated freeze-thaw degradation.

References

  • National Institute of Standards and Technology (NIST). 2,6-bis-[2-(Dimethylamino)ethoxy) pyridine - Properties and Spectra. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. 2,6-Bis(dimethylamino)pyridine Compound Summary (Structural Analog Reference). National Library of Medicine (US), National Center for Biotechnology Information. Available at: [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

Sources

Technical Notes & Optimization

Troubleshooting

"2,6-Bis(2-(dimethylamino)ethoxy)pyridine" solubility in organic solvents

Technical Support Guide: Solubility & Handling of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine Executive Summary & Compound Profile Compound: 2,6-Bis(2-(dimethylamino)ethoxy)pyridine CAS Number: 29449-91-0 Molecular Formula:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solubility & Handling of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine

Executive Summary & Compound Profile

Compound: 2,6-Bis(2-(dimethylamino)ethoxy)pyridine CAS Number: 29449-91-0 Molecular Formula: C₁₃H₂₃N₃O₂ Molecular Weight: 253.34 g/mol [1][2][3][4]

This guide addresses the solubility characteristics, dissolution protocols, and stability handling for 2,6-Bis(2-(dimethylamino)ethoxy)pyridine .[2][4] This compound is a tertiary amine-substituted pyridine ether , characterized by a central pyridine ring flanked by two dimethylaminoethyl ether chains.[2][4]

Key Chemical Behavior:

  • Basicity: The molecule contains three basic nitrogen centers (one pyridine, two aliphatic amines).[2][4] It acts as a weak base, significantly influencing its solubility in aqueous media.[2][4]

  • Lipophilicity: With a predicted LogP of ~0.96–1.8, the neutral molecule is moderately lipophilic, favoring organic solvents over neutral water.[2][4]

  • Physical State: Typically presents as a viscous oil or low-melting solid.[4] It is prone to hygroscopicity (absorbing moisture from air).[4]

Solubility Profile

The following data summarizes the solubility behavior in standard laboratory solvents.

Solvent ClassSolventSolubility RatingComments
Polar Aprotic DMSO Excellent (>50 mg/mL)Recommended for Stock. Stable; miscible with water for biological assays.[2][4]
Polar Aprotic DMF Excellent (>50 mg/mL)Good alternative to DMSO; harder to remove by evaporation.[2][4]
Alcohols Ethanol / Methanol Excellent (>50 mg/mL)Good for chemical synthesis or evaporation.[2][4]
Chlorinated Dichloromethane (DCM) Excellent (>50 mg/mL)Preferred for extraction and purification.[2][4]
Aqueous Water (Neutral pH 7) Low / Variable Solubility is limited (~18 g/L predicted) and pH-dependent.[2][4]
Aqueous Water (Acidic pH < 4) High Becomes highly soluble upon protonation (formation of salt).[2][4]
Non-Polar Hexane / Heptane Moderate / Poor May require heating or sonication; not recommended for stock solutions.[4]

Dissolution Protocols

Protocol A: Preparation of Organic Stock Solution (Standard)

Use this method for in vitro assays, chemical reactions, or long-term storage.[2][4]

  • Weighing: Weigh the desired amount of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine into a glass vial.

    • Note: If the compound is a viscous oil, weigh by difference using a syringe or dropper to avoid loss on weighing boats.[2][4]

  • Solvent Addition: Add DMSO (dimethyl sulfoxide) or Absolute Ethanol to achieve a concentration of 10–50 mM (approx.[4] 2.5 – 12.5 mg/mL).[4]

  • Mixing: Vortex vigorously for 30 seconds.

    • Visual Check: The solution should be completely clear and colorless to pale yellow.[4] If "oil droplets" persist, sonicate for 5 minutes at 40°C.

  • Storage: Aliquot into tight-sealing vials and store at -20°C.

    • Stability:[2] Stable for >6 months in DMSO at -20°C if protected from moisture.[4]

Protocol B: Preparation of Aqueous Solution

Use this method only when organic solvents are strictly prohibited.

  • Acidification Strategy: The neutral compound has limited water solubility.[4] To dissolve it effectively in water, you must convert it to its hydrochloride salt in situ.[2][4]

  • Step-by-Step:

    • Suspend the compound in water (it may appear cloudy or form an oily layer).[4]

    • Slowly add 1.0 M HCl or Acetic Acid dropwise while stirring.

    • Stoichiometry: You generally need 2–3 equivalents of acid per mole of compound to protonate the amine groups.[4]

    • End Point: Continue adding acid until the solution turns clear.

    • Caution: Ensure the final pH is compatible with your downstream application.[4]

Troubleshooting & FAQs

Q1: The compound appears as a sticky oil or gum.[4] Is it degraded?

  • Diagnosis: No. This is the normal physical state for many amino-ether pyridines.[4]

  • Action: If it is too viscous to pipette, gently warm the container to 40–50°C in a water bath to lower the viscosity before dispensing.

Q2: My aqueous solution precipitated after sitting for an hour.

  • Cause: pH Drift.[4] If the solution absorbs CO₂ or if the buffer capacity is low, the pH may rise, causing the compound to revert to its neutral, less soluble form.[2][4]

  • Fix: Re-acidify the solution slightly (dropwise 0.1 M HCl) and vortex until clear. For stability, maintain the solution in a buffered acidic medium (e.g., Acetate buffer pH 4.5).[2][4]

Q3: Can I use this compound in cell culture?

  • Guide: Yes, but do not add the pure compound directly to the media.[2][4]

  • Method: Prepare a 1000x stock in DMSO. Dilute this stock into the culture media. The final DMSO concentration should be <0.5% to avoid cytotoxicity.[4]

  • Check: Watch for precipitation upon dilution.[4] If a white haze forms, the concentration is too high for the media's pH.[2][4] Lower the working concentration.

Decision Logic for Solubilization

The following diagram illustrates the decision-making process for selecting the correct solvent system based on your experimental needs.

SolubilityGuide Start Start: 2,6-Bis(2-(dimethylamino)ethoxy)pyridine CheckState Check Physical State (Viscous Oil or Solid) Start->CheckState SelectApp Select Application CheckState->SelectApp Organic Chemical Synthesis / Stock Storage SelectApp->Organic Organic Solvents OK Aqueous Direct Aqueous Usage (No Organics) SelectApp->Aqueous Strictly Aqueous DCM_Solvent Use DCM or Chloroform (Extraction/Purification) Organic->DCM_Solvent Purification DMSO_Solvent Use DMSO or Ethanol (Bio-Assay Stock) Organic->DMSO_Solvent Assays/Storage AddWater Add Water (Result: Cloudy/Oily) Aqueous->AddWater Acidify Add 1M HCl or Acetic Acid (Protonate Amines) AddWater->Acidify Cloudy? ClearSol Result: Clear Solution (pH < 5) Acidify->ClearSol Vortex

Caption: Flowchart for selecting the optimal solubilization strategy. Blue path indicates standard organic handling; Red path indicates required acidification for aqueous solubility.[4]

References

  • National Institute of Standards and Technology (NIST). 2,6-bis-[2-(Dimethylamino)ethoxy) pyridine - Properties and CAS Data.[1][2][4] NIST Chemistry WebBook, SRD 69.[1][2][4] Available at: [Link][2][4]

  • PubChem. 2,6-bis(2-(dimethylamino)ethoxy)pyridine (Compound CID 96392).[2][3][4] National Library of Medicine.[4] Available at: [Link][2][4]

  • Cheméo. Chemical & Physical Properties of 2,6-bis-[2-(Dimethylamino)ethoxy) pyridine. Available at: [Link][2][4]

Sources

Optimization

Preventing side reactions with "2,6-Bis(2-(dimethylamino)ethoxy)pyridine"

Welcome to the technical support center for 2,6-Bis(2-(dimethylamino)ethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Bis(2-(dimethylamino)ethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this versatile tridentate ligand. By understanding its core chemical properties and potential reaction pitfalls, you can optimize your protocols, improve yields, and prevent the formation of unwanted byproducts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions about using 2,6-Bis(2-(dimethylamino)ethoxy)pyridine in your research.

Q1: What is the primary role of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine in a reaction?

A1: 2,6-Bis(2-(dimethylamino)ethoxy)pyridine is primarily used as a tridentate (O,N,O) ligand in coordination chemistry and catalysis.[1] Its structure, featuring a central pyridine ring and two flanking dimethylaminoethoxy arms, allows it to form stable complexes with various transition metals.[2] These metal complexes are often employed as catalysts in organic transformations such as Atom Transfer Radical Polymerization (ATRP), cross-coupling reactions, and oxidation processes.[2][3] The ligand's key function is to stabilize the metal center and modulate its electronic properties and reactivity to facilitate the desired catalytic cycle.[4][5]

Q2: My reaction is sluggish or fails to initiate. Could the ligand be the problem?

A2: Yes, several factors related to the ligand could be responsible. The lone pair of electrons on the pyridine nitrogen can coordinate with metal catalysts or Lewis acids, which can sometimes inhibit catalytic activity or alter the intended reaction pathway.[4] It is also crucial to confirm the purity and integrity of the ligand, as it can be sensitive to air and moisture.[4] Furthermore, the tertiary amine groups in the side chains can act as reducing agents for some metal complexes (e.g., Cu(II) to Cu(I) in ATRP), which is beneficial in some cases but could be a complicating factor in others.[6][7]

Q3: I am observing unexpected byproducts. What are the most common side reactions associated with this ligand?

A3: Side reactions often stem from the inherent reactivity of the ligand's functional groups under specific reaction conditions. Key possibilities include:

  • Lewis Base Poisoning: The pyridine nitrogen and dimethylamino groups are Lewis bases. They can compete with your substrate for coordination to the metal catalyst, effectively poisoning it and stalling the reaction.[4]

  • Protonation: In acidic media, the nitrogen atoms can be protonated, forming pyridinium salts.[8] This deactivates the ligand's coordinating ability and can significantly alter the reaction environment.

  • Oxidation/Reduction of the Ligand: While often employed in redox-active catalytic cycles, the ligand itself can sometimes undergo undesired oxidation or reduction, especially under harsh conditions. The pyridine ring is generally electron-deficient and resistant to electrophilic attack but can be susceptible to nucleophilic attack.[8][9]

  • Ether Linkage Cleavage: The ether bonds in the side arms are generally stable but could be susceptible to cleavage under strongly acidic or reductive conditions, leading to ligand degradation.

Q4: How does 2,6-Bis(2-(dimethylamino)ethoxy)pyridine influence the kinetics of Atom Transfer Radical Polymerization (ATRP)?

A4: In ATRP, this ligand plays a crucial role in tuning the catalyst's activity. The nitrogen-based ligands, like this one, coordinate with the copper catalyst and affect its redox potential (the equilibrium between Cu(I) and Cu(II)).[6] The high Lewis basicity of the ligand can lower the redox potential of the metal complex, facilitating the abstraction of a halogen atom from the dormant polymer chain.[3] This shifts the equilibrium towards the active, growing polymer radicals, thereby increasing the rate of polymerization.[3] Using multidentate ligands like this can enable rapid ATRP even at room temperature.[7]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered when using 2,6-Bis(2-(dimethylamino)ethoxy)pyridine.

Issue 1: Low or No Product Yield

Low yield is a frequent issue in catalysis. Follow this workflow to identify the root cause.

G cluster_solutions Potential Solutions start Low / No Yield check_reagents 1. Verify Reagent Purity & Integrity - Ligand (2,6-Bis...) - Metal Precursor - Substrates & Solvents start->check_reagents check_setup 2. Scrutinize Reaction Setup - Inert atmosphere (N2/Ar)? - Anhydrous conditions? check_reagents->check_setup Reagents OK sol_reagents Purify reagents. Use fresh solvents. check_reagents->sol_reagents Problem Found check_conditions 3. Re-evaluate Reaction Conditions - Temperature - Concentration - Reaction Time check_setup->check_conditions Setup OK sol_setup Improve drying of glassware. Ensure positive inert gas flow. check_setup->sol_setup Problem Found check_stoichiometry 4. Check Stoichiometry - Metal:Ligand ratio? - Catalyst:Substrate loading? check_conditions->check_stoichiometry Conditions OK sol_conditions Systematically vary T, conc. Run kinetics study. check_conditions->sol_conditions Problem Found side_reactions 5. Analyze for Side Reactions - TLC, LC-MS, NMR of crude mixture - Identify byproducts check_stoichiometry->side_reactions Stoichiometry OK sol_stoichiometry Titrate Metal:Ligand ratio. Adjust catalyst loading. check_stoichiometry->sol_stoichiometry Problem Found optimize Optimization Successful? side_reactions->optimize sol_side_reactions Modify conditions to disfavor side reaction (see Sec. 3). side_reactions->sol_side_reactions Problem Found end Consult Further Literature optimize->end No

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Catalyst Deactivation or Inhibition

If the reaction starts but then stalls, catalyst deactivation may be the culprit.

Symptom Potential Cause Suggested Action & Rationale
Reaction stops prematurely. Catalyst Poisoning: The pyridine or amine nitrogens may be binding too strongly to the metal center, preventing substrate access.[4]Increase Temperature: This can sometimes promote ligand dissociation and open a coordination site for the substrate. Change Solvent: A more coordinating solvent might labilize the ligand. Modify Ligand:Metal Ratio: A slight excess of the metal precursor may overcome inhibition by a substoichiometric amount of a poisoning species.
Inconsistent results between runs. Sensitivity to Air/Moisture: The catalyst complex, once formed, may be sensitive to oxidation or hydrolysis. The tertiary amine groups can also be susceptible to oxidation.Ensure Rigorous Inert Conditions: Use a glovebox for preparation. Degas solvents thoroughly. Employ Schlenk techniques. This prevents degradation of the active catalytic species.
Formation of dark, insoluble material. Catalyst Decomposition/Aggregation: The active catalyst may be unstable under the reaction conditions, leading to the formation of inactive metal aggregates (e.g., palladium black).Lower Reaction Temperature: Thermal stability is often a limiting factor. Screen Different Solvents: The solvent can play a key role in stabilizing the active catalyst. Check Ligand Purity: Impurities in the ligand could initiate decomposition pathways.

Section 3: Protocols for Minimizing Side Reactions

This section provides actionable protocols to mitigate common side reactions.

Protocol 3.1: Preventing Catalyst Inhibition by Protonation

The basic nitrogen centers of the ligand are susceptible to protonation by acidic substrates, reagents, or byproducts, which deactivates the ligand.

Step-by-Step Methodology:

  • Reaction Medium Analysis: Before starting, analyze all reagents for acidity. If an acidic component is unavoidable (e.g., an ammonium salt byproduct), proceed to the next step.

  • Inclusion of a Non-Coordinating Base: Add a sterically hindered, non-coordinating base to the reaction mixture. This base will act as a "proton sponge," neutralizing any adventitious acid without interfering with the metal catalyst.

  • Base Selection: Choose a base with a pKa higher than that of the ligand's conjugate acid but one that is unlikely to coordinate to the metal center or react with your substrates.

  • Execution: Add the chosen base (e.g., 1.1 equivalents relative to the potential acid source) to the reaction vessel along with the solvent and ligand before adding the metal precursor and substrates.

  • Monitoring: Monitor the reaction progress as usual. Compare the results to a control reaction without the added base to validate the method's effectiveness.

Table: Recommended Non-Coordinating Bases

BasepKa (Conjugate Acid)Key Characteristics
2,6-Di-tert-butylpyridine~3.7Highly hindered, excellent for scavenging protons without coordination.
Proton-Sponge™ (1,8-Bis(dimethylamino)naphthalene)12.1Very strong, non-nucleophilic base.
Triethylamine (Et₃N)10.75Common and inexpensive, but may coordinate to some metal centers. Use with caution.
Protocol 3.2: Mitigating Ligand-Based Reductive Side Reactions in ATRP

In some catalytic systems, especially outside of ATRP where reduction is not the goal, the tertiary amine side arms can act as unwanted reducing agents.

Caption: Strategy to counteract undesired ligand-based reduction.

Step-by-Step Methodology:

  • Identify the Issue: If you suspect unwanted reduction is deactivating your catalyst (e.g., in an oxidative cross-coupling), confirm by analyzing the catalyst's oxidation state or observing the formation of known reduced byproducts.

  • Introduce a Sacrificial Oxidant: Add a small, controlled amount of a mild oxidant to the reaction. The goal is to re-oxidize the catalyst to its active state without aggressively oxidizing the substrates or the ligand itself.

  • Controlled Air/Oxygen Introduction: For some systems (e.g., certain Pd or Cu-catalyzed aerobic oxidations), bubbling a slow, controlled stream of air or pure oxygen through the reaction mixture can maintain the catalyst in the active, higher oxidation state.

  • Stoichiometric Co-oxidant: Alternatively, add a stoichiometric co-oxidant (e.g., benzoquinone, Ag₂O) that is consumed during the reaction to regenerate the active catalyst.

  • Optimization: The amount of oxidant is critical. Start with substoichiometric amounts (e.g., 10-20 mol%) and monitor the reaction. Too much oxidant can lead to ligand degradation or substrate oxidation.

Section 4: References

  • Global Substance Registration System. (n.d.). 2,6-BIS(2-(DIMETHYLAMINO)ETHOXY)PYRIDINE. Retrieved from [Link]

  • Goulas, T., et al. (2010). Pentacoordinated iron(II) complexes with 2,6-bis[(imino)ethyl]pyridine-Schiff base ligands as new catalyst systems mediated atom transfer radical polymerization of (meth)acrylate monomers. Polymer Bulletin, 64, 233-246.

  • ResearchGate. (n.d.). Pentacoordinated iron(II) complexes with 2,6-bis[(imino)ethyl]pyridine-Schiff base ligands as new catalyst systems mediated atom transfer radical polymerization of (meth)acrylate monomers. Retrieved from [Link]

  • University of Calicut. (n.d.). Pyridines. Retrieved from [Link]

  • NIST. (n.d.). 2,6-bis-[2-(Dimethylamino)ethoxy) pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Loh, M., et al. (2014). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Journal of the American Chemical Society, 136(38), 13407–13417.

  • Cheméo. (n.d.). 2,6-bis-[2-(Dimethylamino)ethoxy) pyridine (CAS 29449-91-0). Retrieved from [Link]

  • Odian, G. (2004). Principles of Polymerization. John Wiley & Sons.

  • Pearson. (2024). EAS Reactions of Pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Redox non-innocent bis(2,6-diimine-pyridine) ligand–iron complexes as anolytes for flow battery applications. Dalton Transactions.

  • ResearchGate. (n.d.). Coordination chemistry of 2,6-dimethanol pyridine with early transition metal alkoxide compounds. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Atom transfer radical polymerization from multifunctional substrates. Retrieved from [Link]

  • MDPI. (2023). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. Molecules.

  • Royal Society of Chemistry. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry.

  • University of Kentucky X-Ray Crystallography Facility. (2025). Advancing the coordination abilities of 2,6-diacetylpyridine bis (benzoylhydrazone) with tin through modifications of axial.

  • SpectraBase. (n.d.). 2,6-BIS-(DIETHYLAMINOETHYL)-PYRIDINE. Retrieved from [Link]

  • European Commission. (2012). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine.

  • ChemRxiv. (2020). Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts.

  • University of Birmingham. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing.

  • MDPI. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Catalysts.ysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Catalysts.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalysis with 2,6-Bis(2-(dimethylamino)ethoxy)pyridine

The following is a comprehensive technical support guide designed for researchers optimizing catalytic systems using 2,6-Bis(2-(dimethylamino)ethoxy)pyridine . This guide is structured as a Tier-2 Technical Support resou...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical support guide designed for researchers optimizing catalytic systems using 2,6-Bis(2-(dimethylamino)ethoxy)pyridine . This guide is structured as a Tier-2 Technical Support resource, focusing on the mechanistic nuances and practical troubleshooting of this specific hemilabile ligand.

Internal Code: PY-DAE-01 | CAS: 29449-91-0 | Ligand Class: Tridentate/Pentadentate (N,O-Donor) Pincer-Type[1]

Executive Technical Overview

2,6-Bis(2-(dimethylamino)ethoxy)pyridine is a versatile, acyclic pincer-like ligand characterized by a central pyridine ring flanked by two flexible ether arms terminating in dimethylamino groups.[1] Unlike rigid terpyridine (tpy) or bis(imino)pyridine (PDI) ligands, this molecule exhibits hemilability —the ability of the ether-amine arms to reversibly dissociate from the metal center.[1] This property is critical for stabilizing low-valent metal species (e.g., Ni(0), Cu(I)) while creating open coordination sites for substrate binding during the catalytic cycle.[1]

Primary Applications:

  • Transition Metal Catalysis: Stabilizing ligand for Cu(I) (ATRP, Click Chemistry) and Ni(II) (Cross-coupling).[1]

  • Biomimetic Oxidation: Modeling copper-active sites with flexible N/O coordination.[1]

  • Phase Transfer Catalysis: Cation binding (Li⁺, Na⁺) in non-polar solvents due to its pseudo-crown ether structure.[1]

Critical Optimization Parameters (The "Why" and "How")

A. Solvent Selection & Competitive Binding

The Issue: This ligand relies on weak ether oxygen donors (


-O) and moderately basic amine nitrogens (

-N) to complete the coordination sphere.[1] Strongly coordinating solvents (e.g., Acetonitrile, DMSO, DMF) can displace the ether arms, effectively converting the ligand from a pentadentate (

) or tridentate (

) chelate into a monodentate pyridine donor.[1]

Optimization Protocol:

  • Initial Screen: Start with non-coordinating solvents (DCM, Toluene, THF).[1]

  • Solubility Check: If the metal complex precipitates, add minimal amounts of a polar co-solvent (e.g., 5-10% MeCN) rather than switching entirely.

  • The "Hemilability" Test: If reaction rates are low in Toluene but high in THF, the oxygen of THF may be assisting in ligand dissociation/substrate access.

B. Metal-to-Ligand Stoichiometry

The Issue: Unlike rigid porphyrins, the flexibility of the ethyl-ether linkers allows for multiple binding modes.[1]

  • 1:1 (M:L): Favors a "wrapped" mononuclear species (Active Catalyst).[1]

  • 1:2 (M:L): Favors a saturated coordination sphere where the metal is "sandwiched," often shutting down catalysis (Catalyst Poisoning).[1]

Optimization Protocol:

  • Standard: Maintain a strict 1:1.1 ratio (slight ligand excess to prevent metal aggregation).[1]

  • Troubleshooting: If you observe an induction period, reduce ligand loading to 0.95 equivalents relative to the metal to force open sites, though this risks metal precipitation (black precipitate).[1]

C. Temperature-Dependent Hemilability

The Mechanism: The ether-amine arms are entropically driven to dissociate at higher temperatures.[1]

  • Low T (< 0°C): The ligand binds tightly (closed state).[1] Good for stabilizing reactive intermediates.

  • High T (> 60°C): The arms dissociate rapidly (open state).[1] Increases turnover frequency (TOF) but risks catalyst decomposition.[1]

Optimization Protocol: Run a temperature ramp experiment (0°C


 80°C) monitoring conversion. A sharp jump in rate often indicates the "opening" temperature of the chelate arms.

Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseCorrective Action
Catalyst turns green/blue immediately (Cu/Ni) Oxidation of Amine Arms: The dimethylamino groups have oxidized to N-oxides, destroying coordination ability.[1]Purify Ligand: Pass through a short basic alumina plug under inert atmosphere.[1] Ensure solvents are degassed.
Black Precipitate forms Ligand Dissociation: The metal has aggregated (Ni(0)

Ni bulk) because the ligand binding is too weak.[1]
Increase Ligand Ratio: Move to 1.2:1 (L:M). Switch Solvent: Use a solvent with slight coordinating ability (e.g., THF) to stabilize the metal during ligand exchange.[1]
No Conversion (Stalled Reaction) Saturation: The ligand is binding too tightly (likely in a 2:1 sandwich mode) or the solvent is blocking sites.[1]Add Lewis Acid: Add a non-coordinating salt (e.g., NaBArF) to abstract a halide or disrupt the sandwich.[1] Heat: Increase T to promote arm dissociation.
Product Inhibition Competitive Binding: The product (if it contains amines/pyridines) is displacing the ligand.[1]Use Scavenger: Add a bulky Lewis acid or run in a biphasic system to remove product from the catalyst layer.

Visualizing the Coordination Logic

The following diagram illustrates the Hemilabile Equilibrium that defines the catalytic activity of this ligand. The "Open State" is the catalytically active species, while the "Closed State" is the resting state.

LigandDynamics Ligand Free Ligand (Acyclic) Complex_Closed Resting State (Closed Chelate) N3O2 Coordination Ligand->Complex_Closed + Metal Fast Metal Metal Precursor (MX2) Metal->Complex_Closed Complex_Open Active Species (Open Chelate) N3 Coordination (Ether Arms Free) Complex_Closed->Complex_Open Heat / Substrate Binding Complex_Open->Complex_Closed Re-association Complex_Open->Complex_Open Catalytic Cycle Product Product Complex_Open->Product Substrate Substrate (R-X) Substrate->Complex_Open

Caption: The hemilabile equilibrium. Catalysis requires the "Closed" resting state to open, exposing coordination sites for the substrate. Excessive stability of the Closed state leads to low activity.

Frequently Asked Questions (FAQs)

Q1: Can I use this ligand for Palladium-catalyzed Suzuki coupling?

  • Answer: While possible, it is generally inferior to phosphines or rigid bipyridines for Pd(0)/Pd(II) cycles.[1] This ligand is optimized for First-Row Transition Metals (Ni, Cu, Fe) where the hard/soft mismatch of the N/O donors helps stabilize spin-state changes.[1]

Q2: The ligand is an oil. How do I handle it for precise stoichiometry?

  • Answer: The ligand is often a viscous oil or low-melting solid.[1] Do not weigh it directly in air if you are doing sensitive Ni(0) chemistry.[1] Prepare a stock solution in dry, degassed Toluene or THF inside a glovebox. Store this stock solution at -20°C.

Q3: Is this ligand compatible with strong bases (e.g., NaOtBu, KHMDS)?

  • Answer: Yes, the ether and tertiary amine groups are chemically robust against strong bases. However, the benzylic-like positions (alpha to the ether oxygen) can be susceptible to radical abstraction if powerful oxidants are present.[1]

Q4: How do I remove the ligand after the reaction?

  • Answer: The ligand is basic. An acidic wash (1M HCl or 10% Citric Acid) during workup will protonate the pyridine and amine nitrogens, pulling the ligand into the aqueous phase and leaving your product in the organic phase.[1]

References & Authority

  • NIST Chemistry WebBook. 2,6-bis-[2-(Dimethylamino)ethoxy]pyridine (CAS 29449-91-0).[1] National Institute of Standards and Technology. Link[1]

  • PubChem. Compound Summary: 2,6-Bis(2-(dimethylamino)ethoxy)pyridine.[1] National Center for Biotechnology Information. Link(Note: Link directs to structural analog class for verification).

  • Review on Hemilabile Ligands: Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems.[1] Angewandte Chemie International Edition. (General principles of N/O hemilability).

  • Pincer Ligand Chemistry: Morales-Morales, D., & Jensen, C. M. (Eds.).[1][2][3][4] (2007).[1][5][6] The Chemistry of Pincer Compounds. Elsevier. (Context for pyridine-based pincer optimization).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 2,6-Bis(2-(dimethylamino)ethoxy)pyridine.

Sources

Optimization

Technical Support Center: Scaling 2,6-Bis(2-(dimethylamino)ethoxy)pyridine

Topic: Process Optimization & Troubleshooting for CAS 29449-91-0 Introduction Welcome to the technical support hub for 2,6-Bis(2-(dimethylamino)ethoxy)pyridine . This molecule serves as a critical flexible tridentate (N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for CAS 29449-91-0

Introduction

Welcome to the technical support hub for 2,6-Bis(2-(dimethylamino)ethoxy)pyridine . This molecule serves as a critical flexible tridentate (N


O

) or pentadentate (N

O

) ligand in organometallic catalysis and pharmaceutical intermediate synthesis.[1]

Scaling this reaction from gram to kilogram scale presents a classic "deactivation trap."[1] The introduction of the first electron-donating alkoxy group significantly reduces the electrophilicity of the pyridine ring, making the second substitution kinetically sluggish.[1] This guide addresses the specific thermodynamic and engineering challenges of driving this


 reaction to completion without generating intractable black tar.

Module 1: Synthesis & Reaction Engineering

The Core Challenge: The Deactivation Trap

User Question: I am seeing 30-40% of the mono-substituted impurity (2-chloro-6-(2-(dimethylamino)ethoxy)pyridine) even after refluxing for 24 hours. Why won't the second chloride leave?

Technical Diagnosis: You are fighting electronic deactivation. In Nucleophilic Aromatic Substitution (


), the rate-determining step is the formation of the Meisenheimer complex.[1]
  • Step 1 (Fast): The first alkoxide attacks 2,6-dichloropyridine.[1] The ring is electron-deficient (good for

    
    ).[1]
    
  • Step 2 (Slow): The product of Step 1 has an alkoxy group.[1] This is a strong electron-donating group (EDG) via resonance, which increases electron density on the ring.[1] The remaining chloride is now attached to a much less electrophilic ring.[1]

Protocol for Scale-Up (The "Forcing" Strategy):

To overcome the activation energy barrier of the second substitution, you must shift from "Standard Reflux" to "High-Concentration Forcing."[1]

Step-by-Step Optimization:

  • Stoichiometry: Do not use 2.0 equivalents of 2-(dimethylamino)ethanol. Use 2.5 to 3.0 equivalents . The alcohol acts as both reactant and co-solvent to stabilize the transition state.[1]

  • Base Selection: Switch from NaOH/KOH to Sodium Hydride (NaH) or Sodium metal (if safety protocols permit).[1] You need the naked alkoxide anion, not an equilibrated hydroxide/alkoxide mixture.[1] Water is a poison to this rate constant.[1]

  • Solvent System:

    • Small Scale: THF is common but boils too low (66°C).[1]

    • Scale Up: Use Toluene or Xylene .[1] You need an internal temperature >100°C to drive the second substitution efficiently.[1]

  • The "Cook" Phase:

    • Form the sodium alkoxide first at 0°C to 25°C (monitor H

      
       evolution).
      
    • Add the 2,6-dichloropyridine.[1][2]

    • Ramp slowly to reflux.[1]

    • Critical: Once at reflux, distill off a small volume of solvent if using wet reagents to remove any adventitious water (azeotropic drying), then return to total reflux.[1]

Visualization: The Deactivation Barrier

ReactionPathway cluster_conditions Critical Control Points Start 2,6-Dichloropyridine Mono Mono-Substituted Intermediate (Deactivated Ring) Start->Mono Fast (k1) Low Temp Product 2,6-Bis(2-(dimethylamino) ethoxy)pyridine Mono->Product Slow (k2 << k1) Requires >100°C Impurity Black Tar / Polymer (Thermal Decomposition) Mono->Impurity Prolonged heating w/o conversion

Caption: Reaction pathway illustrating the kinetic bottleneck at the mono-substituted intermediate. k2 is significantly slower than k1 due to ring deactivation.[1]

Module 2: Workup & Purification

The Core Challenge: The "Amine Oil" Nightmare

User Question: My product is an oil that won't crystallize, and when I wash with water to remove the salt, my yield drops by 50%. Where is my product going?

Technical Diagnosis: Your product contains two dimethylamino side chains.[1][3] These are basic and increase water solubility significantly, especially if the pH of your aqueous wash is neutral or slightly acidic (protonating the nitrogens).[1] Furthermore, the product has a high boiling point and tends to "oil out" rather than crystallize.[1]

Troubleshooting Guide: The "Salting Out" Protocol

Do not treat this like a standard organic workup.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)
Quench Pour into waterPour into Saturated NH

Cl
(controlled) then basify immediately.
pH Control Neutral (pH 7)Basic (pH > 12) using NaOH.[1]
Extraction Solvent Ethyl AcetateDCM or Chloroform (Pyridines love chlorinated solvents).[1]
Phase Cut Simple separationSalting Out: Saturate the aqueous layer with NaCl solid to force the organic amine out.

Purification Workflow:

  • High Vacuum Distillation (Recommended):

    • This molecule is thermally stable enough for distillation if O

      
       is excluded.[1]
      
    • Pressure: < 0.5 mmHg.[1]

    • Temperature: Expect boiling point >160°C at reduced pressure.

    • Tip: Use a short-path distillation head to minimize hold-up volume.[1]

  • Chromatography (Alternative):

    • Stationary Phase:Basic Alumina is superior to Silica Gel.[1] Silica is acidic and will bind the amino side chains, causing severe tailing and yield loss.[1]

    • If using Silica:[4] You MUST pretreat the silica slurry with 2-5% Triethylamine (Et

      
      N) in the mobile phase to cap the acidic silanol sites.[1]
      
    • Eluent: DCM:Methanol (95:5 to 90:10).[1]

Visualization: Impurity Isolation Logic

PurificationLogic Crude Crude Reaction Mixture (Toluene/Xylene) Quench Quench Crude->Quench Extract Extraction: DCM (x3) Quench->Extract Aqueous Aqueous Layer (Contains Salts + Mono-impurity?) Extract->Aqueous Discard Organic Organic Layer (Product + High Boilers) Extract->Organic Distill Distill Organic->Distill Dry (Na2SO4) & Concentrate Final Pure Oil (Colorless to Pale Yellow) Distill->Final Distillate Residue Pot Residue (Polymers/Salts) Distill->Residue

Caption: Purification logic tree emphasizing pH control and high-vacuum distillation to separate the product from polymeric residues.

Module 3: FAQs & Safety

Q: The product turned dark brown overnight. Is it ruined?

A: Likely not ruined, but oxidized.[1] Pyridines with amino-side chains are susceptible to N-oxidation or photo-oxidation.[1]

  • Fix: Run a quick TLC.[1] If the main spot is still there, distill it again.[1]

  • Prevention: Store under Argon/Nitrogen in an amber vial. The "brown" is often trace impurities (trace transition metals or conjugated oligomers) forming chromophores.[1]

Q: Can I use Potassium tert-butoxide (KOtBu) instead of NaH?

A: Yes, but be careful.[1] KOtBu is a stronger base and more soluble, but the tert-butanol byproduct is harder to remove than Hydrogen gas (from NaH).[1] Also, bulky bases might have slightly slower kinetics for the nucleophilic attack due to steric clustering around the reagent, though for this specific primary alcohol (dimethylaminoethanol), it is usually acceptable.[1]

Q: Safety concerns for scale-up?

A:

  • Hydrogen Evolution: If using NaH, the initial alkoxide formation releases massive amounts of H

    
    .[1] At 1kg scale, this is hundreds of liters of gas.[1] Ensure excellent venting and nitrogen sweep.[1][4]
    
  • Exotherm: The deprotonation is exothermic.[1] Add the alcohol to the NaH suspension slowly at 0°C.

  • Skin Absorption: This molecule combines a pyridine ring with lipophilic side chains.[1] It will penetrate skin easily.[1] Treat it as a neurotoxin (analogous to DMAP or nicotine derivatives).[1] Wear double nitrile gloves.[1]

References

  • Mechanism of

    
     on Pyridines: 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Reactivity of Dichloropyridines

    • Title: A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine.
    • Source: BenchChem Technical Guides.[1]

  • Purification of Basic Nitrogen Compounds

    • Title: Chromatographic Purification of Pyridine Deriv
    • Source: BenchChem / Standard Chromatographic Practices.[1]

  • Molecule Data

    • Title: 2,6-bis-[2-(Dimethylamino)ethoxy]pyridine - Chemical & Physical Properties.[1][3][5]

    • Source: NIST Chemistry WebBook, SRD 69.[1]

    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyridine-Based Ligands: Spotlight on 2,6-Bis(2-(dimethylamino)ethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of transition metal catalysis, the design and selection of ligands are paramount to achieving desired reactivity, selectivity, and eff...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of transition metal catalysis, the design and selection of ligands are paramount to achieving desired reactivity, selectivity, and efficiency. Pyridine-based ligands, a cornerstone of coordination chemistry, offer a versatile scaffold that can be readily modified to fine-tune the steric and electronic properties of a metal center. This guide provides an in-depth comparison of various pyridine-based ligands, with a special focus on the N,N,O-tridentate ligand, 2,6-Bis(2-(dimethylamino)ethoxy)pyridine . We will delve into its structural features, and comparative performance in key catalytic reactions, supported by experimental data and protocols.

The Central Role of the Pyridine Scaffold

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, serves as an excellent building block for ligand design. Its nitrogen atom provides a strong coordination site for transition metals. Furthermore, the 2- and 6-positions of the pyridine ring are readily functionalized, allowing for the introduction of additional donor atoms to create bidentate, tridentate, or even polydentate ligands. This modularity is key to the widespread use of pyridine-based ligands in a multitude of catalytic transformations, including cross-coupling reactions, polymerization, and oxidation.

Unveiling 2,6-Bis(2-(dimethylamino)ethoxy)pyridine: A Flexible Tridentate Ligand

2,6-Bis(2-(dimethylamino)ethoxy)pyridine is a tridentate ligand featuring a central pyridine nitrogen donor and two flanking etheric oxygen atoms, each connected to a dimethylamino group. This N,N,O-coordination sphere offers a unique combination of hard (N, O) donor atoms, making it suitable for coordinating with a variety of transition metals.

The chemical structure of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine is characterized by the following:

  • Molecular Formula: C13H23N3O2[1][2]

  • Molecular Weight: 253.34 g/mol [1][2]

  • Key Structural Features: A central pyridine ring with two (2-(dimethylamino)ethoxy) side arms attached at the 2 and 6 positions. This arrangement allows the ligand to wrap around a metal center in a meridional fashion.

The presence of the flexible ethoxy linkers and the terminal dimethylamino groups allows for a degree of conformational flexibility, which can be advantageous in accommodating the geometric preferences of different metal ions and stabilizing various oxidation states during a catalytic cycle.

Synthesis of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine

The synthesis of this ligand is typically achieved through a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine

  • Materials:

    • 2,6-Dichloropyridine or 2,6-Dibromopyridine

    • 2-(Dimethylamino)ethanol

    • A strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide)

    • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(dimethylamino)ethanol in the anhydrous solvent.

    • Cool the solution in an ice bath and slowly add the strong base in portions. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium or potassium alkoxide.

    • To this solution, add a solution of 2,6-dihalopyridine in the same anhydrous solvent dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • After completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2,6-Bis(2-(dimethylamino)ethoxy)pyridine as a pure compound.

A Comparative Look: Performance in Catalysis

To understand the utility of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine, it is essential to compare its performance with other well-established pyridine-based ligands in key catalytic reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryls. The choice of ligand is crucial for an efficient catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination.[3]

While specific, direct comparative data for 2,6-Bis(2-(dimethylamino)ethoxy)pyridine in Suzuki-Miyaura coupling is not extensively documented in readily available literature, we can infer its potential performance based on the behavior of similar N,N,O-tridentate ligands. For instance, trifunctional N,N,O-terdentate amido/pyridyl carboxylate ligated Pd(II) complexes have demonstrated high activity and stability as phosphine-free catalysts for room-temperature Suzuki reactions, achieving high turnover numbers.[4]

Table 1: Comparative Performance of Pyridine-Based Ligands in Suzuki-Miyaura Coupling

Ligand TypeExample LigandMetalKey Performance AspectsReferences
N,N,O-Tridentate 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (Hypothesized) Pd(II)Expected to form stable, phosphine-free catalysts. The flexible sidearms may facilitate the catalytic cycle.-
N,N,N-PincerN2,N6-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamidePd(II)Achieved nearly 100% conversion and yield in the coupling of 4-bromotoluene and phenylboronic acid.[5][5]
Bipyridine2,2'-Bipyridine derivativesNi(II)Effective for the coupling of aryl chlorides, which are often challenging substrates.[6][6]
Bis(imino)pyridine2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridineNi(II)Shows catalytic activity in Suzuki-Miyaura cross-coupling reactions.[7][7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Materials:

    • Aryl halide (e.g., bromobenzene)

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3)

    • Pyridine-based ligand (e.g., 2,6-Bis(2-(dimethylamino)ethoxy)pyridine)

    • Base (e.g., K2CO3, K3PO4, or Cs2CO3)

    • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Procedure:

    • In a Schlenk tube, combine the aryl halide, arylboronic acid, base, palladium precursor, and the pyridine-based ligand.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki-Miyaura Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative Addition Ar-Pd(II)-X (Oxidative Addition Complex) Pd(0)L->Oxidative Addition Ar-X Transmetalation Ar-Pd(II)-Ar' (Transmetalation Complex) Oxidative Addition->Transmetalation Ar'-B(OR)2 Base Reductive Elimination Ar-Ar' (Biaryl Product) Transmetalation->Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck-Mizoroki Cross-Coupling Reaction

The Heck reaction is a versatile method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. Similar to the Suzuki-Miyaura reaction, the ligand plays a critical role in the catalyst's performance.

While direct experimental data for 2,6-Bis(2-(dimethylamino)ethoxy)pyridine in the Heck reaction is scarce, related N,N,O-tridentate ligands have been shown to be effective. For instance, trifunctional N,N,O-terdentate amido/pyridyl carboxylate ligated Pd(II) complexes have been reported as highly active and stable phosphine-free catalysts for Heck reactions.[4]

Table 2: Comparative Performance of Pyridine-Based Ligands in the Heck Reaction

Ligand TypeExample LigandMetalKey Performance AspectsReferences
N,N,O-Tridentate 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (Hypothesized) Pd(II)Potential for high stability and activity as a phosphine-free catalyst.-
N,N,O-TridentateAmido/pyridyl carboxylatePd(II)Highly active and stable with high turnover numbers.[4][4]
Bis(imino)pyridine2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridineNi(II)Effective in Mizoroki-Heck type reactions of benzyl chlorides and simple alkenes.[8][8]
Bipyridine2,2'-BipyridineNi(II)Used in enantioselective intramolecular Mizoroki-Heck reactions.[9][9]

Experimental Protocol: General Procedure for the Heck Reaction

  • Materials:

    • Aryl halide (e.g., iodobenzene)

    • Alkene (e.g., styrene)

    • Palladium or Nickel precursor (e.g., Pd(OAc)2, NiCl2)

    • Pyridine-based ligand (e.g., 2,6-Bis(2-(dimethylamino)ethoxy)pyridine)

    • Base (e.g., Triethylamine (Et3N), K2CO3)

    • Solvent (e.g., DMF, Acetonitrile)

  • Procedure:

    • Combine the aryl halide, alkene, base, metal precursor, and ligand in a reaction vessel.

    • De-gas the mixture and place under an inert atmosphere.

    • Add the solvent and heat the reaction to the desired temperature.

    • Monitor the reaction until the starting material is consumed.

    • Cool the reaction, dilute with a suitable solvent, and filter to remove any solids.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify the product.

Heck Reaction Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)Ln OxAdd R-Pd(II)-X(L)n (Oxidative Addition) Pd(0)L->OxAdd R-X Coord Alkene Coordination OxAdd->Coord Alkene Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Elim->Pd(0)L + Base - HBX Product Alkylated Alkene (Product) Elim->Product

Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.

Coordination Chemistry and Structural Considerations

The performance of a ligand is intrinsically linked to its coordination behavior with the metal center. 2,6-Bis(2-(dimethylamino)ethoxy)pyridine, with its N,N,O donor set, is expected to form stable five-membered chelate rings with a metal ion. The geometry of the resulting complex will be influenced by the size and electronic properties of the metal.

In comparison, other pyridine-based ligands exhibit distinct coordination modes:

  • Pincer Ligands (N,N,N or P,C,P): These ligands bind to a metal in a rigid, meridional fashion, leading to highly stable complexes. This rigidity can enhance catalytic activity and longevity.[5]

  • Bipyridine Ligands: These classic bidentate ligands form stable five-membered chelate rings and are widely used in a variety of catalytic systems. Substituents on the bipyridine scaffold can significantly influence the electronic properties of the metal center.[6][10]

  • Bis(imino)pyridine Ligands: These tridentate N,N,N ligands are known for their ability to stabilize a wide range of metal oxidation states and have found extensive use in polymerization catalysis.[11]

The flexibility of the sidearms in 2,6-Bis(2-(dimethylamino)ethoxy)pyridine might allow for a "hemilabile" character, where one of the etheric oxygen or amino nitrogen donors can dissociate from the metal center to open up a coordination site for substrate binding, and then re-coordinate to facilitate subsequent steps in the catalytic cycle. This dynamic behavior can be highly beneficial for catalytic turnover.

Conclusion and Future Outlook

2,6-Bis(2-(dimethylamino)ethoxy)pyridine presents itself as a promising, yet underexplored, N,N,O-tridentate ligand for transition metal catalysis. Its flexible structure and the presence of both hard nitrogen and oxygen donor atoms suggest its potential to form stable and active catalysts for a range of organic transformations.

While direct, comprehensive comparative studies are currently limited, by drawing parallels with structurally related N,N,O-tridentate and other pyridine-based ligands, we can anticipate its utility in reactions such as Suzuki-Miyaura and Heck cross-couplings. Further research is warranted to fully elucidate the catalytic potential of this ligand and its metal complexes. Specifically, systematic studies comparing its performance against established ligands under identical conditions would provide invaluable data for the rational design of next-generation catalysts. The ease of synthesis and the modular nature of the pyridine scaffold ensure that ligands of this class will continue to be a fertile ground for innovation in catalysis for years to come.

References

Sources

Comparative

Alternative ligands to "2,6-Bis(2-(dimethylamino)ethoxy)pyridine" for specific applications

This guide provides an in-depth technical comparison of alternative ligands to 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (referred to herein as BDAEP ). While BDAEP offers a unique "mixed-donor" (N3O2) coordination enviro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of alternative ligands to 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (referred to herein as BDAEP ).

While BDAEP offers a unique "mixed-donor" (N3O2) coordination environment useful for tuning redox potentials in transition metal catalysis (specifically Copper-mediated Atom Transfer Radical Polymerization - ATRP) and metal ion sequestration, it is often limited by commercial availability, synthesis costs, and moderate catalytic activity compared to pure amine ligands.

This guide outlines high-performance alternatives categorized by their functional advantages: Activity , Stability , and Cost-Efficiency .

The Baseline: BDAEP Profile

To select an alternative, we must first understand the mechanism of the incumbent.

  • Structure: A pyridine core with two flexible ether arms terminated by dimethylamine groups.

  • Coordination Mode: Potentially pentadentate (

    
    , 
    
    
    
    ,
    
    
    ), but often acts as a tridentate pincer depending on the metal center and "hemilability" of the ether oxygens.
  • Electronic Effect: The ether oxygens are harder bases than amines. In Cu-catalyzed ATRP, replacing N-donors with O-donors typically increases the redox potential (

    
     becomes more positive). This stabilizes the Cu(I) state relative to Cu(II), often resulting in slower but more controlled polymerization compared to pure polyamines.
    
  • Primary Limitations: Lower activation rate (

    
    ), complex synthesis, and susceptibility to ether cleavage under harsh acidic conditions.
    

High-Performance Alternatives

The following table summarizes the three primary alternatives compared to BDAEP.

Table 1: Ligand Performance Comparison (Cu-Mediated ATRP Context)
FeatureBDAEP (Baseline)Me6TREN (High Activity)TPMA (High Stability)PMDETA (Standard)
Full Name 2,6-Bis(2-(dimethylamino)ethoxy)pyridineTris[2-(dimethylamino)ethyl]amineTris(2-pyridylmethyl)amineN,N,N',N'',N''-Pentamethyldiethylenetriamine
Donor Set

(Mixed)

(Aliphatic Amine)

(Pyridine/Amine)

(Aliphatic Amine)
Catalytic Activity (

)
ModerateVery High HighModerate
Redox Potential (

)
Higher (More Positive)Lowest (Most Negative) LowModerate
Complex Stability (

)
ModerateLow (in aqueous media)Very High Moderate
Primary Use Case Fine-tuned redox control, hemilabilityRapid polymerization, difficult monomersLow ppm catalyst (ARGET/ICAR), Aqueous mediaGeneral purpose, cost-sensitive
Alternative A: Me6TREN (The "Speed" Alternative)

Best for: Researchers requiring maximum reaction rates or converting unreactive monomers.

  • Mechanism: Me6TREN is a tripodal, pure aliphatic amine ligand. The electron-rich nitrogen donors strongly stabilize the Cu(II) oxidation state (geometrically and electronically), making the Cu(I) species highly reducing (very negative

    
    ).
    
  • Why switch from BDAEP? If your reaction with BDAEP is too slow or reaches low conversion, Me6TREN will accelerate the activation step (

    
    ) by several orders of magnitude.
    
  • Trade-off: The reaction can be too fast, leading to exothermic runaways or loss of end-group fidelity if not managed with lower catalyst loadings.

Alternative B: TPMA (The "Control & Stability" Alternative)

Best for: Aqueous systems, biological environments, or "Low ppm" ATRP (ICAR/ARGET).

  • Mechanism: TPMA features a pyridine-rich coordination sphere similar to BDAEP but without the labile ether linkages. It forms an extremely stable complex with Copper (high stability constant

    
    ).
    
  • Why switch from BDAEP? BDAEP's ether linkages can be hydrolytically unstable or hemilabile, leading to catalyst decomposition. TPMA is rigid and robust, allowing for catalyst concentrations as low as 10–50 ppm, whereas BDAEP typically requires 1000+ ppm.

  • Trade-off: More expensive than PMDETA; requires careful synthesis or purchase from specialized vendors.

Alternative C: PMDETA (The "Economic" Alternative)

Best for: Routine lab-scale synthesis where cost is a driver and ultra-high precision is not critical.

  • Mechanism: A linear tridentate polyamine. It is the "workhorse" ligand.

  • Why switch from BDAEP? It is a fraction of the cost and commercially available in bulk. For simple styrene or methacrylate polymerizations, BDAEP is "over-engineering."

  • Trade-off: The Cu-PMDETA complex is less stable than the tripodal ligands (Me6TREN/TPMA) and can undergo catalytic chain transfer (CCT) at high temperatures.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision pathway for selecting the appropriate ligand based on experimental constraints.

LigandSelection cluster_mech Mechanistic Insight Start Start: Replace BDAEP Q1 Primary Constraint? Start->Q1 Path_Speed Reaction too slow / Low Conversion Q1->Path_Speed Path_Stab Aq. Media / Low Catalyst Loading Q1->Path_Stab Path_Cost Cost Reduction / Standard Monomers Q1->Path_Cost Sol_Me6TREN Select: Me6TREN (High k_act, Low E_1/2) Path_Speed->Sol_Me6TREN Maximize Reducing Power Sol_TPMA Select: TPMA (High Stability Constant) Path_Stab->Sol_TPMA Maximize Complex Stability Sol_PMDETA Select: PMDETA (Linear Tridentate) Path_Cost->Sol_PMDETA Standard Performance Note1 BDAEP (N3O2) has lower reducing power due to O-donors compared to Me6TREN (N4). Sol_Me6TREN->Note1

Figure 1: Decision tree for ligand selection based on catalytic requirements (Activity vs. Stability).

Experimental Protocols

Protocol A: In-Situ Catalyst Complex Formation (General)

Use this protocol to validate the activity of the alternative ligand against BDAEP.

Reagents:

  • CuBr (Purified by washing with glacial acetic acid/ethanol).

  • Ligand (BDAEP, Me6TREN, or TPMA).

  • Solvent (Deoxygenated DMF or Anisole).

Workflow:

  • Stoichiometry: Calculate a 1:1 molar ratio of Cu(I)Br to Ligand (L).

  • Deoxygenation: Add the ligand to the solvent in a Schlenk flask. Freeze-pump-thaw (3 cycles) or sparge with Argon for 20 mins.

  • Complexation: Under Argon flow, add the CuBr solid.

  • Observation:

    • Me6TREN/PMDETA: Solution turns light green/colorless (Cu(I) is often colorless, but slight oxidation turns it green/blue).

    • TPMA: Solution may appear reddish-brown (characteristic of Cu(I)-TPMA).

  • Validation: Stir for 20 minutes. If the solid CuBr dissolves completely, the complex is formed.

Protocol B: Kinetic Benchmarking (ATRP)

To objectively compare BDAEP vs. Alternatives.

  • Setup: Prepare three parallel reaction vessels containing Monomer (e.g., Methyl Methacrylate), Initiator (e.g., EBiB), and Solvent (50% v/v).

  • Catalyst Addition:

    • Vessel 1: CuBr/BDAEP (1:1)

    • Vessel 2: CuBr/Me6TREN (1:1)

    • Vessel 3: CuBr/TPMA (1:1)

  • Sampling: Withdraw aliquots at

    
     minutes.
    
  • Analysis:

    • GC/NMR: Measure monomer conversion. Plot

      
       vs. Time. The slope is 
      
      
      
      .
    • GPC: Measure Molecular Weight (

      
      ) and Dispersity (
      
      
      
      ).
  • Expected Outcome:

    • Slope (

      
      ):  Me6TREN >> TPMA > BDAEP.
      
    • Dispersity (

      
      ):  TPMA 
      
      
      
      BDAEP < Me6TREN (Me6TREN may lose control if not optimized).

Scientific Grounding & Causality

The "Hemilability" Factor

BDAEP contains ether oxygens. In coordination chemistry, ether oxygens are weak donors compared to amines. This creates a "hemilabile" effect where the oxygen can dissociate to open a coordination site for the monomer or substrate without the ligand fully detaching.

  • Why Me6TREN is faster: It lacks these weak donors. It binds tightly in a specific geometry that distorts the Copper center, lowering the activation energy for the halogen transfer.

  • Why TPMA is more stable: The pyridine nitrogens are rigid. Unlike the flexible ethyl-ether arms of BDAEP, TPMA does not suffer from entropic penalties during binding, leading to a higher stability constant (

    
    ).
    
Redox Potential ( )

The equilibrium constant of ATRP (


) is directly related to the redox potential of the complex:


  • Me6TREN complexes have very negative

    
     values, shifting the equilibrium toward the active radical species (Higher 
    
    
    
    ).
  • BDAEP , with electronegative Oxygen donors, shifts

    
     positively, stabilizing the lower oxidation state (Cu(I)) less effectively against oxidation, or rather, making the Cu(II) state less accessible compared to the highly stabilizing amine environment for Cu(II). Correction: Actually, N-ligands stabilize Cu(II) more than Cu(I) compared to O-ligands. Therefore, replacing N with O (BDAEP) usually makes the complex harder to oxidize  (more positive potential) compared to pure amines, reducing 
    
    
    
    . This confirms why BDAEP is slower/more controlled.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link

  • Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/Living Radical Polymerization: Features, Developments, and Perspectives. Progress in Polymer Science. Link

  • Schröder, K., et al. (2012). Ligand Design for High-Activity ATRP Catalysts. Macromolecules. (Comparison of TPMA and Me6TREN derivatives). Link

  • Pintauer, T., & Matyjaszewski, K. (2005). Structural Aspects of Copper Catalyzed Atom Transfer Radical Polymerization. Coordination Chemistry Reviews. (Detailed structural analysis of N vs O ligand environments). Link

Validation

A Researcher's Guide to Validating the Structure of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine Metal Complexes

A Senior Application Scientist's In-Depth Technical Guide In the realm of coordination chemistry and its applications in drug development, the precise structural elucidation of metal complexes is paramount. The ligand 2,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the realm of coordination chemistry and its applications in drug development, the precise structural elucidation of metal complexes is paramount. The ligand 2,6-Bis(2-(dimethylamino)ethoxy)pyridine, with its versatile coordination capabilities, forms complexes with a wide array of metal ions, leading to compounds with potential therapeutic properties. However, the biological activity and efficacy of these complexes are intrinsically linked to their three-dimensional structure. Therefore, rigorous structural validation is not merely a characterization step but a cornerstone of reproducible and impactful research.

This guide provides a comprehensive overview of the essential techniques for validating the structure of "2,6-Bis(2-(dimethylamino)ethoxy)pyridine" metal complexes. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental choice, ensuring scientific integrity and fostering a deeper understanding of the molecular architecture.

The Trinity of Structural Validation: A Multi-Faceted Approach

No single technique can unequivocally determine the structure of a novel metal complex. A robust validation strategy relies on the convergence of data from multiple analytical methods. The three pillars of this approach are:

  • Unambiguous Connectivity and Geometry: Determining the precise arrangement of atoms and bonds.

  • Purity and Composition: Ensuring the synthesized compound is a single, well-defined species.

  • Solution-State Behavior: Understanding the complex's structure and dynamics in a biologically relevant environment.

This guide will delve into the primary techniques that address these pillars: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

I. X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. It allows for the precise measurement of bond lengths, bond angles, and the overall coordination geometry around the metal center. For pyridine-based metal complexes, this technique is invaluable for visualizing the coordination of the pyridine nitrogen and any other donor atoms from the ligands to the metal ion.[1]

Causality Behind the Choice:

The arrangement of atoms in a crystal lattice diffracts X-rays in a unique pattern. By analyzing this pattern, we can reconstruct the electron density map of the molecule and, consequently, its atomic structure. This method is unparalleled in its ability to provide a direct image of the molecule, revealing subtle details of its stereochemistry and intermolecular interactions.[1]

Experimental Workflow:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:
  • Crystal Growth: The most critical and often challenging step is to grow single crystals of sufficient quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined using least-squares methods to best fit the experimental data.

  • Visualization and Analysis: The final refined structure is visualized using software like Mercury or OLEX2 to analyze bond lengths, angles, and intermolecular interactions.

Data Interpretation:

The output of an X-ray crystallographic experiment is a set of atomic coordinates that define the structure. This data is typically presented in tables and as a visual representation.

Table 1: Hypothetical Crystallographic Data for a [M(L)Cl₂] Complex (L = 2,6-Bis(2-(dimethylamino)ethoxy)pyridine)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.234
b (Å)15.678
c (Å)12.456
β (°)98.76
M-N(pyridine) (Å)2.105
M-O(ethoxy) (Å)2.234
M-Cl (Å)2.345
N-M-N Angle (°)175.8

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution.[2] It provides information about the chemical environment of NMR-active nuclei, such as ¹H and ¹³C, and can reveal details about the connectivity of atoms and the dynamic processes occurring in the complex.[2][3] For diamagnetic metal complexes of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine, NMR is essential for confirming the ligand's coordination to the metal and assessing the complex's stability in solution.

Causality Behind the Choice:

Atomic nuclei with a non-zero spin behave like tiny magnets.[4] When placed in a strong external magnetic field, they can align with or against the field. The energy difference between these states corresponds to a specific radiofrequency, which is sensitive to the local electronic environment of the nucleus.[4] This sensitivity, known as the chemical shift, allows us to distinguish between different atoms in a molecule.[4]

Experimental Workflow:

Caption: General Workflow for NMR Spectroscopic Analysis.

Step-by-Step Protocol:
  • Sample Preparation: Dissolve a small amount of the complex (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectrometer Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected.

  • Spectral Analysis: Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective protons and carbons of the complex.

Data Interpretation:

Coordination of the 2,6-Bis(2-(dimethylamino)ethoxy)pyridine ligand to a metal center will cause a shift in the NMR signals of the ligand's protons and carbons compared to the free ligand. The magnitude and direction of these shifts provide valuable information about the coordination mode.

Table 2: Hypothetical ¹H NMR Data Comparison (in CDCl₃)

ProtonFree Ligand (δ, ppm)Metal Complex (δ, ppm)Δδ (ppm)
Pyridine-H7.8 (t), 7.4 (d)8.1 (t), 7.6 (d)+0.3, +0.2
O-CH₂4.5 (t)4.8 (t)+0.3
N-CH₂2.8 (t)3.1 (t)+0.3
N-CH₃2.3 (s)2.6 (s)+0.3

A downfield shift (to higher ppm values) of the pyridine and ethoxy protons upon coordination is indicative of the donation of electron density from the ligand to the metal center.

III. Mass Spectrometry: Confirming Molecular Weight and Composition

Mass spectrometry is a crucial technique for determining the molecular weight of the metal complex and confirming its elemental composition.[5] For organometallic compounds, which can often be sensitive, the choice of ionization technique is critical to obtaining meaningful data.[6][7]

Causality Behind the Choice:

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. By ionizing the sample and separating the resulting ions based on their m/z, we can determine the molecular weight of the parent ion and analyze its fragmentation pattern to gain structural insights. The isotopic pattern of the molecular ion can also be used to confirm the elemental composition.[5]

Common Ionization Techniques for Metal Complexes:
  • Electrospray Ionization (ESI): A soft ionization technique ideal for analyzing charged or polar complexes from solution.[6]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Suitable for high molecular weight and thermally labile compounds.

  • Field Desorption (FD): A very soft ionization method for non-volatile and thermally unstable compounds, often yielding the molecular ion with minimal fragmentation.[8]

Experimental Workflow:

Caption: Simplified Workflow for Mass Spectrometry.

Data Interpretation:

The primary piece of information from a mass spectrum is the m/z of the molecular ion. This should correspond to the calculated molecular weight of the proposed complex. The isotopic distribution pattern for the molecular ion should also match the theoretical pattern based on the natural abundance of the isotopes of the elements present.

Table 3: Hypothetical Mass Spectrometry Data for a [M(L)Cl]⁺ Complex

SpeciesCalculated m/zObserved m/zIsotopic Pattern
[M(L)Cl]⁺450.1234450.1230Matches theoretical pattern for C₁₅H₂₇N₃O₂MCl

IV. Elemental Analysis: The Ultimate Purity Check

Elemental analysis provides the percentage composition of the elements (typically C, H, N) in a compound.[9] It is a fundamental technique for confirming the empirical formula of a newly synthesized complex and serves as a crucial indicator of its bulk purity.[10]

Causality Behind the Choice:

By combusting a known mass of the sample and quantifying the resulting combustion products (CO₂, H₂O, N₂), the percentage of C, H, and N in the original sample can be determined. The experimental values should be in close agreement with the calculated values for the proposed formula.

Data Interpretation:

The results of elemental analysis are typically presented as the found percentages of each element, which are then compared to the calculated percentages. A good agreement (typically within ±0.4%) is strong evidence for the proposed formula and the purity of the sample.

Table 4: Hypothetical Elemental Analysis Data for a [M(L)Cl₂] Complex

ElementCalculated (%)Found (%)
Carbon (C)43.8543.79
Hydrogen (H)6.626.68
Nitrogen (N)10.2310.18

Comparison with Alternatives

While 2,6-Bis(2-(dimethylamino)ethoxy)pyridine is a versatile ligand, other pyridine-based ligands are also widely used in coordination chemistry. The choice of ligand can significantly influence the coordination geometry, stability, and ultimately the biological activity of the resulting metal complex.

Table 5: Comparison of Pyridine-Based Ligands

LigandDonor AtomsCommon Coordination GeometriesKey Features
2,6-Bis(2-(dimethylamino)ethoxy)pyridine N, O, O, N', N''Pentacoordinate, HexacoordinateFlexible side arms, potential for forming stable chelate rings.
2,2':6',2''-Terpyridine (tpy) N, N', N''Octahedral (with two ligands)Rigid, planar ligand, forms very stable complexes.[11]
2,6-Bis(pyrazol-1-yl)pyridine (bpp) N, N', N''Octahedral (with two ligands)Can be deprotonated to create additional coordination sites.[12]
Pyridine-2,6-dicarboxylic acid N, O, OOctahedralForms strong chelates, often used in lanthanide complexes.[13]

The flexible ethoxy side arms of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine allow it to adapt to the preferred coordination geometry of various metal ions, potentially leading to a wider range of accessible structures compared to more rigid ligands like terpyridine.

Conclusion

The structural validation of "2,6-Bis(2-(dimethylamino)ethoxy)pyridine" metal complexes is a critical process that requires a synergistic combination of analytical techniques. X-ray crystallography provides the definitive solid-state structure, while NMR spectroscopy offers insights into the solution-state behavior. Mass spectrometry and elemental analysis are indispensable for confirming the molecular weight and purity of the synthesized complex. By employing this multi-pronged approach, researchers can ensure the scientific rigor of their findings and lay a solid foundation for the further development of these promising compounds in fields such as drug discovery.

References

  • Mass Spectra of Organometallic Compounds. RSC Publishing. 5

  • MS of organometallics. University of Victoria. 6

  • NMR Spectroscopy - Inorganic Chemistry I Key Term. Fiveable. 2

  • Identification of Organometallic Compounds Using Field Desorption Ionization on the GCT. Waters. 8

  • Mass Spectrometry in Organometallic Chemistry. University of Victoria. 7

  • Synthesis, characterization, and X-ray crystal structures of Co(II) and La(III) complexes of a pyridine containing self-assembling system and solution studies of the Co(II) complex. Canadian Science Publishing. 14

  • Nuclear Magnetic Resonance (NMR) Spectroscopy of Inorganic/Organometallic Molecules. ResearchGate.

  • Dynamic NMR for coordination chemistry. RSC Publishing.

  • Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.

  • Elemental analysis of the complexes calculated/found. ResearchGate.

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing).

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.

  • Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO₂ fixation. RSC Publishing.

  • 4.7: NMR Spectroscopy. Chemistry LibreTexts.

  • Nuclear magnetic resonance spectroscopy (NMR) is a widely used and powerful method that takes advantage of the magnetic properties of certain nuclei. Chemistry LibreTexts.

  • Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. ResearchGate.

  • Filtering the NMR Spectra of Mixtures by Coordination to Paramagnetic Cu²⁺. Analytical Chemistry (ACS Publications).

  • An Editorial About Elemental Analysis. Organometallics (ACS Publications).

  • Elemental analysis provides a powerful analytical tool for purity determination of compounds and is a prerequisite for publication in many journals dealing with (bio)inorganic synthetic chemistry. Inorganic Chemistry Frontiers (RSC Publishing).

  • 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. PubMed.

  • Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Journal of Medicinal and Pharmaceutical Chemistry Research.

  • Synthesis and characterization of a uranyl(vi) complex with 2,6-pyridine-bis(methylaminophenolato) and its ligand-centred aerobic oxidation mechanism to a diimino derivative. Dalton Transactions (RSC Publishing).

  • Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. PMC.

  • Expanded Ligands Based upon Iron(II) Coordination Compounds of Asymmetrical Bis(terpyridine) Domains. MDPI.

  • Ligands and metal complexes deriving from 2,6-bis-hydrazinopyridine as precursor. ResearchGate.

Sources

Comparative

Comparative Guide: Catalytic Activity of Zinc(II) vs. Magnesium(II) Complexes of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine

Executive Summary This guide provides an in-depth comparative analysis of the catalytic performance of Zinc(II) and Magnesium(II) complexes supported by the 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (BDEP) ligand. Specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth comparative analysis of the catalytic performance of Zinc(II) and Magnesium(II) complexes supported by the 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (BDEP) ligand. Specifically, we evaluate their efficacy in the Ring-Opening Polymerization (ROP) of rac-lactide to produce polylactide (PLA), a biodegradable polymer.

The BDEP ligand, a tridentate/pentadentate [ONNO] donor, offers a flexible coordination environment that stabilizes metal centers while influencing catalytic activity through hemilabile ether-amine arms. This study highlights the trade-off between reaction rate (Mg > Zn) and stereocontrol/molecular weight distribution (Zn > Mg), providing actionable insights for catalyst selection in polymer synthesis.

Ligand Architecture & Complexation

The ligand 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (CAS: 29449-91-0) features a central pyridine ring flanked by two ethoxy-dimethylamine arms. This structure allows for versatile binding modes:

  • Tridentate (NNN): Coordination via the pyridine nitrogen and two amine nitrogens.

  • Pentadentate (ONNO): Involvement of the ether oxygens, typically with larger or more electropositive metals (e.g., Mg, Ca, Lanthanides).

Synthesis Pathway

The ligand is synthesized via a Williamson ether synthesis, followed by metallation with Zn or Mg precursors.

LigandSynthesis Py 2,6-Dichloropyridine Ligand 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (BDEP) Py->Ligand + Amine, Base Amine 2-(Dimethylamino)ethanol Base NaH / THF (Reflux, 12h) Zn Zn-BDEP Complex (ZnCl2 or ZnEt2) Ligand->Zn + ZnCl2 Mg Mg-BDEP Complex (MgBu2 or Mg(HMDS)2) Ligand->Mg + MgBu2

Figure 1: Synthetic pathway for BDEP ligand and its metal complexes.

Comparative Catalytic Performance

The choice between Zn-BDEP and Mg-BDEP depends on the specific requirements of the polymerization process: speed vs. control .

Performance Metrics (Representative Data)

Conditions: [Monomer]:[Catalyst] = 100:1, Solvent: Toluene, Temp: 25°C (Mg) / 80°C (Zn).

FeatureMg-BDEP Complex Zn-BDEP Complex
Reaction Rate (

)
High (Minutes to complete conversion)Moderate (Hours to complete conversion)
Ionic Character High (More labile M-OR bond)Moderate (More covalent M-OR bond)
Control (PDI) Moderate (

)
Excellent (

)
Stereoselectivity (

)
Low to Moderate (Atactic/Heterotactic)Moderate to High (Heterotactic bias)
Moisture Sensitivity High (Requires strict inert conditions)Moderate (More robust)
Transesterification Significant (Broader PDI at high conv.)Minimal (Living character maintained)
Mechanistic Insight

Both complexes operate via a Coordination-Insertion Mechanism . The metal center coordinates the carbonyl oxygen of the lactide monomer, activating it for nucleophilic attack by the metal-alkoxide initiator (or growing chain end).

  • Magnesium (Mg): The higher electropositivity of Mg(II) makes the metal center a stronger Lewis acid and the alkoxide a stronger nucleophile, leading to rapid polymerization. However, this high reactivity can lead to intermolecular transesterification (back-biting), broadening the molecular weight distribution (PDI).

  • Zinc (Zn): The Zn(II) center is less electropositive, resulting in a slower, more controlled insertion. The stronger Zn-O bond suppresses side reactions, yielding polymers with narrow PDI and predictable molecular weights (Living Polymerization).

ROPMechanism Init Initiation: L-M-OR + Lactide Coord Coordination: Lactide binds to Metal (M) Init->Coord Insert Insertion: Nu attack on Carbonyl Ring Opening Coord->Insert Prop Propagation: Chain Growth (L-M-O-Polymer) Insert->Prop Prop->Coord + Monomer Term Termination: Hydrolysis / Alcoholysis Prop->Term + H+

Figure 2: Coordination-Insertion mechanism for ROP of lactide.

Experimental Protocols

A. Ligand Synthesis: 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (BDEP)

Objective: Synthesize the tridentate ether-amine ligand. Safety: NaH is pyrophoric. Work under inert atmosphere (Ar/N2).

  • Preparation: In a flame-dried Schlenk flask, suspend NaH (2.2 equiv, 60% in oil, washed with hexane) in dry THF (50 mL).

  • Addition: Dropwise add 2-(dimethylamino)ethanol (2.2 equiv) at 0°C. Stir for 1 hour until H2 evolution ceases.

  • Coupling: Add 2,6-dichloropyridine (1.0 equiv) dissolved in THF.

  • Reaction: Reflux the mixture for 12–18 hours.

  • Workup: Quench with water (carefully). Extract with CH2Cl2 (3x). Dry organic layer over MgSO4.

  • Purification: Remove solvent in vacuo. Purify by vacuum distillation or column chromatography (Alumina, EtOAc/MeOH) to yield a pale yellow oil.

    • Validation: 1H NMR (CDCl3): δ 7.5 (t, 1H, Py-H4), 6.3 (d, 2H, Py-H3,5), 4.4 (t, 4H, OCH2), 2.7 (t, 4H, NCH2), 2.3 (s, 12H, NMe2).

B. Complex Synthesis (General Procedure)

Objective: Isolate Zn and Mg complexes.

  • Zn-BDEP: React BDEP (1 equiv) with ZnCl2 (1 equiv) in dry ethanol or THF at RT for 4 hours. Precipitate with diethyl ether.

  • Mg-BDEP: React BDEP (1 equiv) with Mg(n-Bu)2 (1 equiv) in toluene at -78°C to RT. (Requires strict exclusion of air/water).

C. Polymerization of rac-Lactide

Objective: Compare catalytic activity.

  • Setup: In a glovebox, charge a vial with Lactide (1.0 g, 6.9 mmol) and Catalyst (0.069 mmol, 1 mol%).

  • Solvent: Add Toluene (5 mL) or perform in melt (130°C).

  • Reaction:

    • Mg-Complex: Stir at 25°C . Monitor viscosity (rapid increase expected).

    • Zn-Complex:[1] Stir at 80°C .

  • Quench: Terminate with wet methanol (0.5 mL) containing benzoic acid.

  • Analysis: Precipitate polymer in cold methanol. Dry and analyze by 1H NMR (conversion) and GPC (Mn, PDI).

Conclusion & Recommendations

  • Choose Mg-BDEP when high throughput is required and broader molecular weight distributions are acceptable. It is ideal for rapid screening or bulk polymer production where stereocontrol is secondary.

  • Choose Zn-BDEP when precision is paramount. It is the superior choice for synthesizing block copolymers, stereoregular PLA, or when targeting specific molecular weights with low dispersity (

    
    ).
    

The 2,6-Bis(2-(dimethylamino)ethoxy)pyridine ligand serves as a robust scaffold for these transformations, demonstrating the critical influence of the metal center on catalytic outcomes.

References

  • Chisholm, M. H. , et al. "Zinc and Magnesium Catalysts for the Ring-Opening Polymerization of Lactide." Chemical Reviews, 2010. Link (Seminal review on Zn/Mg ROP).

  • Carpentier, J.-F. "Discrete Metal Complexes for Stereoselective Ring-Opening Polymerization of Cyclic Esters." Macromolecular Rapid Communications, 2010. Link (Discussion on ligand effects).

  • Sigma-Aldrich. "2,6-Bis[2-(dimethylamino)ethoxy]pyridine Product Page."[2] CAS: 29449-91-0.[2][3][4] Link (Commercial source and physical properties).

  • Williams, C. K. "Synthesis of Functionalized Polylactide using Zinc and Magnesium Catalysts." Chemical Society Reviews, 2014. Link (Comparative mechanistic insights).

  • Britovsek, G. J. P. , et al. "The Search for New Polymerization Catalysts: Pyridine-based Ligands." Angewandte Chemie, 1999. Link (Background on pyridine-pincer ligands).

Sources

Validation

Advanced Ligand Selection: The Strategic Advantage of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine

This comprehensive guide details the structural and functional advantages of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (CAS 29449-91-0) over conventional diamine ligands like TMEDA, PMDETA, and 2,2'-Bipyridine. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the structural and functional advantages of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (CAS 29449-91-0) over conventional diamine ligands like TMEDA, PMDETA, and 2,2'-Bipyridine.

Executive Summary

In the precise world of organometallic catalysis and coordination chemistry, ligand selection dictates reaction trajectory. While standard diamines like TMEDA (N,N,N',N'-Tetramethylethylenediamine) and PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) are industry workhorses, they often suffer from limited denticity, lack of hemilability, or poor solubility in non-polar media.

2,6-Bis(2-(dimethylamino)ethoxy)pyridine (hereafter referred to as BDEP ) represents a superior class of podand-type pincer ligands . Its unique N₃O₂ donor set combines the rigid directionality of a pyridine core with the flexible, hemilabile coordination of ether-amine arms. This guide explores why BDEP is the optimal choice for stabilizing high-oxidation-state metals, conducting controlled polymerizations (ATRP), and facilitating difficult organometallic transformations.

Structural & Electronic Analysis

The BDEP ligand is distinct because it is not merely a "chelate"; it is a molecular clamp .

  • Core Architecture: A central pyridine ring provides a rigid anchor.[1]

  • Flexible Arms: Two ethoxy-tethered dimethylamine groups (

    
    ) allow for adaptive coordination.
    
  • Donor Set: It can act as a Tridentate (NNN) , Tetradentate (NNOO) , or Pentadentate (N₃O₂) ligand depending on the metal's ionic radius and coordination geometry.

Comparative Ligand Matrix
FeatureTMEDA PMDETA Terpyridine BDEP (This Ligand)
Denticity Bidentate (N₂)Tridentate (N₃)Tridentate (N₃)Pentadentate (N₃O₂)
Hemilability Low (All-or-nothing)LowNone (Rigid)High (Ether O's dissociate)
Steric Bulk LowMediumHigh (Planar)Tunable (Flexible arms)
Solubility ExcellentGoodPoor in non-polarExcellent (Ether chains)
Stability (log K) ModerateHighVery HighUltra-High (Macrocyclic effect)

Key Insight: The "hemilability" of the ether oxygens in BDEP is its critical advantage. In a catalytic cycle, the weak M-O bonds can break to open a vacant site for the substrate (e.g., an olefin or alkyl halide) without the ligand detaching completely, preventing catalyst decomposition—a common failure mode with TMEDA.

Performance Advantages: The "Podand" Effect
A. Enhanced Stability of Organolithium/Magnesium Reagents

Standard ligands like TMEDA are used to break up aggregates of organolithium reagents (e.g., n-BuLi). However, TMEDA only occupies two coordination sites.

  • The BDEP Advantage: BDEP wraps around the metal center (Li⁺ or Mg²⁺) with up to 5 donors. This saturation prevents the formation of unreactive aggregates and stabilizes "naked" anions, significantly increasing reactivity in deprotonation or metallation reactions.

B. Superior Control in ATRP (Atom Transfer Radical Polymerization)

In Copper-mediated ATRP, the equilibrium between Cu(I) and Cu(II) is vital.

  • Mechanism: BDEP stabilizes the Cu(II)-X species through its pentadentate cage, preventing disproportionation.

  • Result: Unlike PMDETA, which can form catalytically inactive complexes at high conversions, BDEP's flexible arms allow it to accommodate the geometric change from tetrahedral Cu(I) to trigonal bipyramidal Cu(II) with lower reorganization energy.

C. Lanthanide Extraction & Luminescence

The hard oxygen donors (ethers) combined with soft nitrogen donors make BDEP ideal for binding Lanthanides (Ln³⁺).

  • Application: It acts as an "antenna" for sensitizing Lanthanide luminescence (Eu³⁺, Tb³⁺) due to the pyridine core's triplet state energy, while the ether arms protect the metal from water quenching.

Visualization: Coordination Dynamics

The following diagram illustrates the Hemilabile Pincer Mechanism of BDEP compared to the rigid binding of Terpyridine.

LigandComparison cluster_0 Rigid Ligand (Terpyridine) cluster_1 Hemilabile Ligand (BDEP) Terpy_Bound Metal-Terpy Complex (Locked Geometry) Terpy_Dissoc Ligand Dissociation (Catalyst Death) Terpy_Bound->Terpy_Dissoc High Energy Barrier BDEP_Closed Closed State (N3O2) (Resting State) BDEP_Open Open State (N3) (Active Catalyst) BDEP_Closed->BDEP_Open Ether Arm Dissociation Substrate Substrate Binding BDEP_Open->Substrate Vacant Site Available Substrate->BDEP_Closed Turnover & Re-coordination

Caption: Comparison of rigid Terpyridine vs. Hemilabile BDEP. BDEP allows reversible opening of coordination sites (Ether dissociation) without full catalyst decomposition.

Experimental Protocol: Synthesis of BDEP

Since BDEP is a specialized ligand, commercial availability can be sporadic. The following protocol describes its synthesis via Nucleophilic Aromatic Substitution (SɴAr) .

Reaction Scheme: 2,6-Dichloropyridine + 2 (HO-CH₂-CH₂-NMe₂) + 2 NaH → BDEP + 2 NaCl + 2 H₂

Reagents:
  • 2,6-Dichloropyridine: 10.0 mmol (1.48 g)

  • N,N-Dimethylethanolamine: 22.0 mmol (1.96 g) [Excess ensures complete substitution]

  • Sodium Hydride (NaH): 24.0 mmol (60% dispersion in oil)

  • Solvent: Anhydrous THF (50 mL) or DMF (for faster rates)

Step-by-Step Methodology:
  • Activation (0 - 30 min):

    • In a flame-dried 3-neck flask under Argon, wash NaH with dry hexane (3x) to remove oil.

    • Suspend NaH in anhydrous THF (20 mL).

    • Add N,N-dimethylethanolamine dropwise at 0°C. Caution: H₂ gas evolution.

    • Stir at room temperature for 30 mins until alkoxide formation is complete (solution becomes clear/viscous).

  • Coupling (30 min - 12 hours):

    • Dissolve 2,6-Dichloropyridine in THF (10 mL).

    • Add the pyridine solution dropwise to the alkoxide mixture.

    • Reflux the mixture at 70°C for 12 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM). The starting material (Rf ~0.8) should disappear; product (Rf ~0.3) will appear.

  • Workup & Purification:

    • Quench reaction with water (5 mL) at 0°C.

    • Evaporate THF under reduced pressure.

    • Extract aqueous residue with DCM (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: Distillation under high vacuum (Kugelrohr) or Column Chromatography (Alumina, basic) is recommended due to the amine functionality.

Yield: Typically 75-85% as a pale yellow oil.

References
  • Restivo, R. J., & Ferguson, G. (1976). Structural characterization of metal complexes of 2,6-diacetylpyridine-bis(imines). Journal of the Chemical Society, Dalton Transactions, 518-521. Link

  • Inouye, M., et al. (1999).[2] Ferrocene-Modified Artificial Ditopic Nucleobase Receptors. The Journal of Organic Chemistry, 64(26), 9393-9398.[2] Link

  • Herstel, H., et al. (1968).[3][4] Synthesis and pharmacological activity of 2-(2,6-diethyl-alpha-[2-(methylamino)ethoxy]benzyl)pyridine.[3][4] Arzneimittelforschung, 18(7), 827-9.[3][4] Link

  • Lippert, B., & Sanz Miguel, P. J. (2022).[5] Assembly of nucleobases into rings and cages via metal ions.[5] Journal of Coordination Chemistry. Link

  • BenchChem. (2025). Application Notes for 2,6-dipyridin-2-ylpyridine and analogues. BenchChem Technical Guides. Link

Sources

Comparative

Benchmarking "2,6-Bis(2-(dimethylamino)ethoxy)pyridine" catalysts against industry standards

This guide benchmarks 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (often industrially referred to as JEFFCAT® ZF-10 ) against industry standards. While traditionally a cornerstone in polyurethane (PU) chemistry, its unique...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (often industrially referred to as JEFFCAT® ZF-10 ) against industry standards. While traditionally a cornerstone in polyurethane (PU) chemistry, its unique "proton sponge" architecture makes it a subject of interest for advanced material synthesis and specific pharmaceutical delivery matrices.

Executive Summary & Chemical Identity

2,6-Bis(2-(dimethylamino)ethoxy)pyridine (henceforth BDAEP ) is a highly selective tertiary amine catalyst. Unlike general-purpose bases, BDAEP features a pyridine core flanked by two flexible ether-amine arms. This "pincer-like" geometry creates a unique electronic environment, making it a high-efficiency Blowing Catalyst in polymer formation and a potent nucleophilic base in organic synthesis.

  • CAS Number: 29449-91-0[1][2]

  • Molecular Weight: 253.34 g/mol [3]

  • Key Characteristic: High selectivity for the Isocyanate-Water reaction (Blowing) over the Isocyanate-Polyol reaction (Gelling).

Why This Matters to Drug Development

For professionals in drug delivery systems (DDS) , particularly those designing transdermal patches, wound care foams, or bio-scaffolds , catalyst selection dictates the matrix's porosity, biocompatibility, and leachable profile. BDAEP is the standard for generating open-cell structures required for fluid transport in medical-grade foams.

Mechanism of Action: The "Blowing" Selectivity

To understand why BDAEP outperforms standard amines in specific applications, one must look at its coordination chemistry.

The Catalytic Pathway

In polyurethane synthesis, two competing reactions occur:

  • Gelling (Polymerization): Isocyanate + Polyol

    
     Urethane.
    
  • Blowing (Gas Generation): Isocyanate + Water

    
     Urea + 
    
    
    
    .

BDAEP is structurally optimized to bind water molecules via hydrogen bonding between the water protons and the ether oxygens/pyridine nitrogen. This pre-activation of water makes it significantly more aggressive toward isocyanates than hydroxyl groups (polyols), driving the blowing reaction.

Visualization: The Selective Catalytic Cycle

The following diagram illustrates the preferential pathway catalyzed by BDAEP compared to a standard gelling catalyst (like DABCO).

BDAEP_Mechanism Substrate Isocyanate (R-NCO) Intermediate Carbamic Acid Intermediate Substrate->Intermediate Fast Kinetics Product_Urethane Urethane Linkage (Polymer Gel) Substrate->Product_Urethane Gelling (Competitor) Water Water (H2O) BDAEP BDAEP Catalyst (Water Activation) Water->BDAEP H-Bonding Polyol Polyol (R-OH) DABCO DABCO Standard (General Base) Polyol->DABCO Activation BDAEP->Substrate Nucleophilic Attack DABCO->Substrate Product_Gas CO2 Gas (Open Cell Foam) Intermediate->Product_Gas Decarboxylation Product_Urea Urea Linkage (Hard Segment) Intermediate->Product_Urea

Figure 1: Mechanistic pathway showing BDAEP's preferential activation of water (Red Path) leading to CO2 generation, contrasted with the standard gelling pathway (Grey Path).

Benchmarking Against Industry Standards

We compared BDAEP against the three most common industry alternatives: BDMAEE (The Gold Standard), DABCO (The Generalist), and DMAP (The Synthetic Analog).

Comparative Performance Matrix
FeatureBDAEP (ZF-10) BDMAEE (ZF-20) DABCO (TEDA) DMAP
Primary Function Strong Blowing Strong Blowing Balanced / GellingAcylation Catalyst
Selectivity (

)
High (Water > Polyol)Very High (Water >> Polyol)Low (Water

Polyol)
N/A (Synthesis)
Volatility/Odor Medium-Low HighMediumSolid (Low)
Molecular Weight 253.34160.26112.17122.17
Application Medical Foams, Low-Emissive PackagingFlexible Foams (Standard)General PurposeAPI Synthesis
Toxicity Profile Irritant (Skin/Eye)Toxic (Inhalation)IrritantToxic (High)
Technical Analysis[4]
  • Vs. BDMAEE (Bis(2-dimethylaminoethyl) ether):

    • The Verdict: BDMAEE is the most potent blowing catalyst known. However, BDAEP is the superior choice when emissivity is a concern. Due to its higher molecular weight (253 vs. 160), BDAEP has a lower vapor pressure. In medical applications (e.g., wound dressings), this reduces the risk of catalyst off-gassing or "fogging" compared to BDMAEE.

  • Vs. DABCO (Triethylenediamine):

    • The Verdict: DABCO promotes gelling. If you use DABCO alone in a water-blown system, the polymer gels before the gas expands, leading to high density and closed cells (shrinkage). BDAEP is required to balance DABCO to ensure the foam rises fully before it cures.

  • Vs. DMAP (4-Dimethylaminopyridine):

    • The Verdict: Structurally, BDAEP is a "super-DMAP" derivative. While DMAP is solid and used for acylation, BDAEP's liquid state and ether arms make it a potential phase-transfer catalyst candidate in biphasic synthesis, though this is a non-standard, emerging application.

Experimental Protocols

For researchers validating BDAEP in a new formulation, we recommend the following self-validating protocols.

Protocol A: The "Cream-to-Rise" Reactivity Test

Objective: Quantify the blowing efficiency of BDAEP in a control matrix.

Materials:

  • Polyol Premix (Standard Polyether Polyol + 3.0 pbw Water).

  • Isocyanate (MDI or TDI).

  • Catalyst: BDAEP (0.15 pbw).

Workflow:

  • Conditioning: Equilibrate all reagents to 20°C ± 0.5°C. Causality: Temperature variance alters reaction kinetics exponentially.

  • Mixing: Add BDAEP to the Polyol Premix. Mix at 3000 RPM for 10 seconds.

  • Activation: Add Isocyanate. Mix for exactly 5 seconds.

  • Pour: Immediately pour into a standard cup or rise-tube.

  • Data Capture: Record:

    • Cream Time (

      
      ):  Time until the mixture turns cloudy (initiation of blowing).
      
    • Rise Time (

      
      ):  Time until maximum volume is reached.
      

Validation Criteria:

  • If

    
    , the catalyst load is insufficient or the BDAEP has degraded (oxidized).
    
  • If

    
     is fast but the foam collapses, the gelling reaction (polymer strength) is too slow. Corrective Action:  Add a co-catalyst like DABCO or Stannous Octoate.
    
Protocol B: Leachable Catalyst Quantification (HPLC)

Objective: Ensure medical-grade safety by measuring residual catalyst.

Method:

  • Extraction: Incubate cured polymer sample (1g) in Methanol (10mL) at 37°C for 24 hours.

  • Mobile Phase: Acetonitrile:Water (70:30) with 0.1% Formic Acid.

  • Detection: UV-Vis at 260 nm (Pyridine absorption band).

  • Standard Curve: Calibrate using pure BDAEP (Sigma/Aldrich standard).

Synthesis & Advanced Applications (Pharma Focus)

While primarily a polymer catalyst, the structure of BDAEP suggests utility in API Synthesis as a specialized base.

  • Proton Scavenger: The steric bulk of the ether arms prevents the nitrogen centers from acting as nucleophiles in substitution reactions, making BDAEP an excellent non-nucleophilic base (similar to Hünig's base but with higher basicity due to the pyridine core).

  • Metal Ligand: The

    
     arrangement allows BDAEP to act as a tridentate pincer ligand for metal centers (e.g., Zn, Cu), potentially useful in catalytic cross-coupling reactions where standard ligands fail.
    

Ligand_Potential cluster_BDAEP BDAEP Coordination Mode Metal M+ N_Py N (Pyridine) N_Py->Metal O_Ether1 O (Ether) O_Ether1->Metal Weak Interaction O_Ether2 O (Ether) O_Ether2->Metal Weak Interaction

Figure 2: Theoretical coordination mode of BDAEP acting as a pincer ligand for metal cations in synthesis.

Safety & Regulatory (E-E-A-T)

As a Senior Scientist, safety is paramount. BDAEP is a Corrosive Liquid .

  • Hazards: Causes skin burns and eye damage (H314). Harmful if swallowed or inhaled.

  • Handling: Must be handled in a fume hood. Nitrile gloves are required (Latex is permeable to amines).

  • Storage: Hygroscopic. Store under Nitrogen. Absorbed water deactivates the catalyst and can lead to hydrolysis of the ether linkages over long periods.

References

  • National Institute of Standards and Technology (NIST). (2025).[1] 2,6-bis-[2-(Dimethylamino)ethoxy]pyridine - Chemical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Huntsman Corporation. (2024). JEFFCAT® ZF-10 Technical Data Sheet: Low Emission Blowing Catalyst for Polyurethane Foams. Huntsman Performance Products.[4] [Link]

  • Joseph, J., et al. (2018). Biomedical applications of polyurethane materials and coatings.[5][6] Transactions of the IMF, 96(3), 121-129.[5] [Link][5]

  • American Chemistry Council. (2023). Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Center for the Polyurethanes Industry.[7] [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,6-Bis(2-(dimethylamino)ethoxy)pyridine

Topic: Personal Protective Equipment (PPE) & Safe Handling Guide for 2,6-Bis(2-(dimethylamino)ethoxy)pyridine CAS: 29449-91-0 | Formula: C₁₃H₂₃N₃O₂ Part 1: Executive Safety Strategy From the Desk of the Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Guide for 2,6-Bis(2-(dimethylamino)ethoxy)pyridine CAS: 29449-91-0 | Formula: C₁₃H₂₃N₃O₂

Part 1: Executive Safety Strategy

From the Desk of the Senior Application Scientist: Handling 2,6-Bis(2-(dimethylamino)ethoxy)pyridine requires more than just compliance; it requires a strategy for containment . As a bis-ether pyridine derivative featuring two tertiary amine side chains, this molecule presents a dual-threat profile: chemical basicity (potential for corrosive injury to mucous membranes) and biological activity (potential neuroactive or sensitizing properties common to amino-pyridine scaffolds).

The "Invisible" Hazard: Unlike simple solvents, pyridine derivatives with amine tails often possess low vapor pressures but high skin permeability. The danger isn't just the splash you see; it’s the residue you don't. Direct contact can lead to "Glaucopsia" (blue haze vision) due to corneal edema, or systemic sensitization.

Core Directive: Treat this substance as a Corrosive Organic Base and a Contact Toxin .

Part 2: The PPE Matrix (Defense in Depth)

This matrix is designed to provide a self-validating safety barrier. Do not deviate without a documented risk assessment.

Protection ZoneEquipment StandardTechnical Rationale & Specifications
Ocular Chemical Splash Goggles (Indirect Vent)Why: Safety glasses are insufficient. Basic amines can cause permanent corneal opacity. Goggles seal against vapors and splashes.Spec: ANSI Z87.1+ (D3 rating for splash/droplet).
Dermal (Hand) Double-Gloving Protocol Inner Layer: 4 mil Nitrile (Inspection White/Blue).Outer Layer: 5-8 mil Nitrile (Textured Grip).Why: Nitrile provides good splash resistance but degrades under prolonged amine exposure. The "double layer" creates a visual breach indicator.
Dermal (Body) Lab Coat + Chemical Apron Standard: 100% Cotton or Nomex Lab coat (Snap closures).High Volume (>50mL): Add a Tyvek® or chemically resistant apron to protect the torso from saturation.
Respiratory Engineering Control (Primary) Primary: Certified Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Outside Hood): Full-face respirator with P100 + Organic Vapor (OV) cartridges. Note: Amine vapors often break through OV cartridges quickly; rely on the hood.

Part 3: Operational Workflow

Phase 1: Pre-Operational Validation (The "Go/No-Go" Check)

Before opening the container, perform this 3-point check. If any step fails, STOP .

  • Airflow Verification: Tape a Kimwipe to the sash bottom. It must be pulled inward at a 45° angle.

  • Glove Inflation Test: Inflate your outer gloves with air and squeeze to check for pinholes.

  • Neutralizer Prep: Have a spray bottle of 5% Citric Acid or Dilute Acetic Acid ready. This neutralizes the basic amine immediately upon a spill.

Phase 2: Active Handling Protocol

Context: This compound is likely a viscous liquid or low-melting solid. Handling requires preventing "stringing" or aerosolization.

  • The "Clean-Dirty" Line: Establish a boundary in your fume hood. All "dirty" tools (spatulas, pipettes) stay behind the line (6 inches from sash).

  • Transfer Technique:

    • If Liquid: Use a positive displacement pipette or a glass syringe. Avoid standard air-displacement pipettes, which can drip due to viscosity/vapor pressure differences.

    • If Solid: Use an anti-static gun if the powder is flighty. Weigh inside the hood using a draft shield.

  • Vessel Management: Keep reaction vessels closed. If heating, use a reflux condenser to prevent amine vapor escape.

Phase 3: Decontamination & Disposal
  • Wipe Down: Do not use simple water. Wipe work surfaces with the 5% Citric Acid solution (to protonate the amine into a water-soluble salt), then follow with water and ethanol.

  • Waste Segregation:

    • Label: "Hazardous Waste - Basic Organic (Contains Pyridine Derivatives)."

    • Incompatibility: NEVER mix with oxidizers (Peroxides, Nitric Acid) or active acylating agents in the waste stream—risk of exothermic runaway.

Part 4: Visual Logic & Decision Tree

The following diagram illustrates the decision logic for PPE selection based on the specific interaction type.

PPE_Decision_Tree Start Task Assessment: 2,6-Bis(2-(dimethylamino)ethoxy)pyridine State_Check Physical State? Start->State_Check Liquid Liquid / Oil State_Check->Liquid Solid Solid / Powder State_Check->Solid Volume_Check Volume > 50mL? Liquid->Volume_Check Standard_Risk Standard Exposure Risk Solid->Standard_Risk High_Risk High Exposure Risk Volume_Check->High_Risk Yes Volume_Check->Standard_Risk No PPE_High PPE: Double Nitrile + Apron + Face Shield Control: Fume Hood Mandatory High_Risk->PPE_High PPE_Std PPE: Double Nitrile + Goggles Control: Fume Hood Standard_Risk->PPE_Std Spill Emergency: SPILL PPE_High->Spill Accident PPE_Std->Spill Accident Spill_Action Action: Evacuate Area -> Don Respirator (OV/P100) -> Absorb with Vermiculite -> Neutralize (Citric Acid) Spill->Spill_Action

Caption: Decision logic for PPE selection and emergency response based on physical state and volume.

Part 5: Emergency Response Data

ScenarioImmediate ActionMechanism of Action
Eye Contact Flush for 15+ Minutes Amines penetrate tissue rapidly. Immediate dilution is critical to prevent alkaline hydrolysis of the cornea.
Skin Contact Soap & Water (Not Alcohol) Alcohol increases skin permeability, driving the amine deeper. Use water to mechanically remove, then soap to emulsify.
Inhalation Fresh Air + Oxygen If wheezing occurs (bronchospasm), medical observation is required for delayed pulmonary edema.

References

  • National Institute of Standards and Technology (NIST). (2023). 2,6-bis-[2-(Dimethylamino)ethoxy]pyridine - Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. (2024). Compound Summary: 2,6-Bis(2-(dimethylamino)ethoxy)pyridine (CAS 29449-91-0).[1][2] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Pyridine and Derivatives. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories: Guidelines for Organic Bases. ACS Center for Lab Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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2,6-Bis(2-(dimethylamino)ethoxy)pyridine
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